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  • Product: 4-Pyridin-2-yl-isoquinoline
  • CAS: 112370-16-8

Core Science & Biosynthesis

Foundational

A Strategic Guide to Unveiling the Therapeutic Potential of 4-Pyridin-2-yl-isoquinoline Compounds

Foreword: The Rationale for a Targeted Screening Approach In the landscape of modern drug discovery, the convergence of privileged scaffolds offers a fertile ground for identifying novel therapeutic agents. The 4-pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a Targeted Screening Approach

In the landscape of modern drug discovery, the convergence of privileged scaffolds offers a fertile ground for identifying novel therapeutic agents. The 4-pyridin-2-yl-isoquinoline core is a compelling example, wedding the rich biological history of isoquinoline alkaloids with the versatile metal-binding and hydrogen-bonding capabilities of the pyridine ring. Isoquinoline derivatives have long been recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Concurrently, pyridine-containing molecules have demonstrated potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[3][4]

This guide eschews a one-size-fits-all template, instead presenting a bespoke, multi-tiered screening cascade designed to systematically interrogate the biological activity of a library of 4-pyridin-2-yl-isoquinoline compounds. Our approach is rooted in a philosophy of progressive validation, beginning with broad, cell-based phenotypic screens to identify general bioactivity, followed by more focused secondary assays to elucidate the mechanism of action and identify specific molecular targets. This culminates in in vivo studies to assess therapeutic efficacy in a more complex biological system. Each protocol is presented not merely as a set of instructions, but as a self-validating system, with an emphasis on the causality behind experimental choices to ensure robust and reproducible data.

A Multi-Tiered Screening Cascade for 4-Pyridin-2-yl-isoquinoline Compounds

The journey from a compound library to a viable drug candidate is a process of systematic filtration. Our proposed screening workflow is designed to efficiently identify and characterize promising molecules while deprioritizing inactive or overly toxic compounds early in the process.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Mechanistic Screening cluster_2 Tier 3: Target Validation & In Vivo Efficacy cluster_3 Decision Gates Primary_Screen Initial Cytotoxicity Screen (MTT Assay) Broad panel of cancer cell lines Hit_Identification Hit Identification (IC50 ≤ 10 µM) Primary_Screen->Hit_Identification Data Analysis Apoptosis_Assay Apoptosis Induction (Annexin V-FITC/PI Staining) Hit_Identification->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Hit_Identification->Cell_Cycle_Assay Kinase_Profiling Kinase Inhibition Profiling (Broad Kinase Panel) Hit_Identification->Kinase_Profiling Gate1 Active? Target_Validation Target Validation (Western Blot for Pathway Modulation) Apoptosis_Assay->Target_Validation Gate2 Mechanism Clear? Cell_Cycle_Assay->Target_Validation Kinase_Profiling->Target_Validation In_Vivo_Model In Vivo Xenograft Model (Tumor Growth Inhibition) Target_Validation->In_Vivo_Model Lead Candidate Gate3 Efficacious?

Caption: A tiered approach to screening 4-pyridin-2-yl-isoquinoline compounds.

Tier 1: Primary Screening - Identifying Bioactive Hits

The initial goal is to cast a wide net to identify compounds that exhibit biological activity, specifically cytotoxicity against cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]

Protocol 1: MTT Cytotoxicity Assay

Rationale: This assay provides a quantitative measure of a compound's ability to reduce the viability of a panel of cancer cell lines. By using cell lines from diverse tissue origins (e.g., breast, lung, colon), we can identify compounds with broad-spectrum activity or potential tissue-type selectivity.

Methodology:

  • Cell Plating: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]

  • Compound Treatment: Prepare serial dilutions of the 4-pyridin-2-yl-isoquinoline compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The incubation time should be sufficient to observe significant effects on cell proliferation.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.[6] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation:

Compound IDCell Line A (IC50, µM)Cell Line B (IC50, µM)Cell Line C (IC50, µM)
P2I-0015.27.84.5
P2I-002> 100> 100> 100
P2I-00312.59.815.1
P2I-0041.82.51.2

Hit Selection: Compounds with an IC50 value of ≤ 10 µM in at least one cell line are considered "hits" and are advanced to Tier 2 screening.

Tier 2: Secondary Mechanistic Screening

Once cytotoxic hits are identified, the next critical step is to understand how these compounds are affecting the cells. This tier involves assays to determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death) or an arrest of the cell cycle, and to begin identifying potential molecular targets, such as protein kinases.

Protocol 2: Apoptosis Induction via Annexin V-FITC/Propidium Iodide (PI) Staining

Rationale: Apoptosis is a common mechanism of action for anticancer drugs. This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[8]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the hit compounds at their IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., Thermo Fisher Scientific, Sigma-Aldrich).[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Protocol 3: Cell Cycle Analysis

Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M). This assay uses PI to stain the cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.[9]

Methodology:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fixed cells can be stored at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. RNase A is crucial to degrade RNA and ensure that only DNA is stained.[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Acquire the data on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Kinase Inhibition Profiling

Rationale: Given that pyridine-containing scaffolds are known to target kinases, it is logical to screen the most promising hits against a broad panel of kinases to identify potential molecular targets.[3][4] This can be done through various service providers (e.g., Reaction Biology, Eurofins Discovery) that offer high-throughput screening against hundreds of kinases.[11][12]

Methodology:

  • Compound Submission: Submit the selected hit compounds to a commercial kinase profiling service.

  • Assay Format: These services typically employ radiometric or fluorescence-based assays to measure the ability of a compound to inhibit the activity of each kinase in the panel at a fixed concentration (e.g., 1 or 10 µM).

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Follow-up dose-response studies are then performed for the most inhibited kinases to determine their IC50 values.

Data Presentation:

Compound IDKinase A (% Inh @ 1µM)Kinase B (IC50, nM)Kinase C (% Inh @ 1µM)
P2I-00495%5015%
P2I-00120%>10,0005%

Tier 3: Target Validation and In Vivo Efficacy

The final stage of preclinical screening involves validating the identified molecular target within a cellular context and assessing the compound's therapeutic efficacy in an animal model.

Signaling Pathway Modulation

If kinase profiling identifies a specific target, such as a kinase in the PI3K/Akt pathway, Western blotting can be used to confirm that the compound inhibits this pathway in cells.[13]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition inhibits pro-apoptotic proteins Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 4-Pyridin-2-yl-isoquinoline Compound Compound->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Protocol 5: In Vivo Xenograft Model

Rationale: To evaluate the anticancer activity of a lead compound in a living organism, a human tumor xenograft model is often used.[14] In this model, human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.[15]

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line that was sensitive to the compound in vitro) into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the lead compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry to confirm target inhibition).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the therapeutic efficacy of the compound.

Conclusion: A Pathway to Discovery

This in-depth technical guide provides a robust and logical framework for the biological activity screening of 4-pyridin-2-yl-isoquinoline compounds. By progressing from broad phenotypic assays to specific mechanistic studies and finally to in vivo validation, this tiered approach ensures a thorough and efficient evaluation of a compound library. The emphasis on understanding the "why" behind each protocol empowers researchers to generate high-quality, reproducible data, ultimately accelerating the journey from a promising chemical scaffold to a potential new therapeutic.

References

  • Gunuguntla, M. R., Hanumantharayappa, M., & Koppula, S. K. (Year Not Available). Synthesis and Anticancer Activity of Isoquinoline‐Imidazo[1,2‐a]Pyridine Linked Sulfonyl Derivatives. ResearchGate. [Link]

  • Yoon, D., Yoon, S. Y., & Park, Y. J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. MDPI. [Link]

  • Yoon, D., Yoon, S. Y., & Park, Y. J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. ResearchGate. [Link]

  • Gunuguntla, M. R., Hanumantharayappa, M., & Koppula, S. K. (2025).
  • Mishra, D. R., et al. (n.d.). Synthesis of 4-(pyridin-2-yl)isoquinolin-3-ol 15 via Rh(III)-catalyzed.... ResearchGate. [Link]

  • Zhang, Y., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PMC. [Link]

  • Sim, T., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • An, N., et al. (2025). Synthesis and Biological Evaluation of 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • Lee, H. W., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • Bio-protocol. (n.d.). Annexin V-FITC/PI Staining. Bio-protocol. [Link]

  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Lee, J. Y., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

  • Kim, H. Y., et al. (2018). Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Zhu, G.-D., et al. (2006). Isoquinoline-pyridine-based protein kinase B/Akt antagonists: SAR and in vivo antitumor activity. PubMed. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

Sources

Exploratory

Technical Guide: Rh(III)-Catalyzed Synthesis of 4-(pyridin-2-yl)isoquinolin-3-ol

This technical guide details the strategic synthesis of 4-(pyridin-2-yl)isoquinolin-3-ol , a privileged scaffold in kinase inhibitor discovery. The methodology focuses on the Rhodium(III)-catalyzed C–H activation/annulat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic synthesis of 4-(pyridin-2-yl)isoquinolin-3-ol , a privileged scaffold in kinase inhibitor discovery.

The methodology focuses on the Rhodium(III)-catalyzed C–H activation/annulation of N-pivaloyloxy-2-phenylacetamides with internal alkynes. This route is selected for its atom economy, scalability, and direct access to the 3-hydroxyisoquinoline tautomer (isoquinolin-3-one) without requiring post-synthetic oxidation.

[1]

Executive Summary

The 4-heteroaryl-isoquinolin-3-ol core is a critical pharmacophore in medicinal chemistry, particularly for ATP-competitive kinase inhibitors and CNS-active agents. Traditional syntheses (e.g., Bischler–Napieralski or Pomeranz–Fritsch) often suffer from harsh conditions and poor regioselectivity when installing sensitive heteroaryl substituents like pyridine.

This guide presents a C–H activation strategy using a Cp*Rh(III) catalyst system.[1] By utilizing an N-pivaloyloxy directing group as an internal oxidant, this "redox-neutral" protocol operates under mild conditions, ensuring high tolerance for the Lewis-basic pyridine moiety and delivering the target scaffold with high regiocontrol.

Strategic Analysis & Retrosynthesis

The Challenge of the 3-Hydroxy Isomer

Most Rh(III) benzamide annulations yield isoquinolin-1-ones (isocarbostyrils). To target the isoquinolin-3-ol (tautomer of isoquinolin-3-one), the retrosynthetic disconnection must shift from a benzamide precursor to a phenylacetamide precursor.

Reaction Design
  • Substrate (A): N-(Pivaloyloxy)-2-phenylacetamide. The pivalate group serves dual roles:

    • Directing Group (DG): Coordinates Rh(III) to facilitate ortho-C–H activation.

    • Internal Oxidant: The N–O bond acts as an electron sink, accepting electrons during the reductive elimination step to regenerate the active Rh(III) species without external oxidants (e.g., Cu(OAc)₂).

  • Coupling Partner (B): 1-Phenyl-2-(pyridin-2-yl)acetylene.

  • Catalyst:

    
     (Pentamethylcyclopentadienyl rhodium dichloride dimer).
    

Mechanistic Principles

The reaction proceeds via a Rh(III)/Rh(I) catalytic cycle . The exclusion of external oxidants is critical for minimizing the oxidative degradation of the pyridine ring.

Catalytic Cycle Diagram

The following diagram illustrates the "Internal Oxidant" pathway, highlighting the critical N–O bond cleavage event.

RhodiumCycle PreCat Pre-Catalyst [Cp*RhCl2]2 ActiveSpecies Active Species Cp*Rh(OAc)2 PreCat->ActiveSpecies CsOAc, MeOH Coordination 1. Coordination (N-OPiv Directing Group) ActiveSpecies->Coordination Substrate Binding CH_Activation 2. C-H Activation (Rhodacycle Formation) Coordination->CH_Activation -AcOH Alkyne_Insert 3. Alkyne Insertion (Migratory Insertion) CH_Activation->Alkyne_Insert + Alkyne Reductive_Elim 4. Reductive Elimination & N-O Bond Cleavage Alkyne_Insert->Reductive_Elim 7-Membered Rhodacycle Reductive_Elim->ActiveSpecies Regeneration of Rh(III) Product_Release Product Release Isoquinolin-3-ol Reductive_Elim->Product_Release -PivOH

Caption: The redox-neutral catalytic cycle utilizing the N-pivaloyloxy group as an internal oxidant to drive turnover.

Standardized Protocol

This protocol is scaled for 0.5 mmol but can be linearly scaled up to 5.0 mmol.

Reagents & Materials
  • Substrate: N-(Pivaloyloxy)-2-phenylacetamide (1.0 equiv, 117 mg)

  • Alkyne: 1-Phenyl-2-(pyridin-2-yl)acetylene (1.2 equiv, 215 mg)

  • Catalyst:

    
     (2.5 mol%, 7.7 mg)
    
  • Base/Additive: CsOAc (30 mol%, 28 mg) - Crucial for proton management.

  • Solvent: TFE (2,2,2-Trifluoroethanol) or MeOH (anhydrous).

    • Note: TFE is preferred for pyridine-containing substrates to disrupt non-productive coordination to Rh.

Step-by-Step Methodology
  • Charge: In a glovebox or under

    
    , add the phenylacetamide, alkyne, 
    
    
    
    , and CsOAc to a screw-cap reaction vial equipped with a magnetic stir bar.
  • Solvate: Add TFE (2.0 mL, 0.25 M concentration). Seal the vial tightly.

  • Reaction: Transfer to a pre-heated heating block at 60 °C . Stir vigorously (800 rpm) for 12–16 hours.

    • Monitoring: Check via TLC (EtOAc/Hexanes) or LC-MS. The formation of the isoquinolin-3-ol is often accompanied by the precipitation of the product or a color change to dark orange/red.

  • Workup:

    • Cool to room temperature.

    • Dilute with DCM (10 mL) and transfer to a separatory funnel.

    • Wash with saturated

      
       (to remove PivOH byproduct).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: DCM:MeOH (95:5 to 90:10). The free hydroxyl group makes the product polar.

    • Yield Expectation: 75–85%.

Optimization & Troubleshooting

Regioselectivity Control

The insertion of the unsymmetrical alkyne (Phenyl vs. Pyridine) determines the position of the substituents.

  • Steric Control: The C–N bond formation typically occurs at the less sterically hindered carbon of the alkyne.

  • Electronic Control: In TFE, the pyridine ring often directs the regioselectivity such that the pyridine ends up at the 4-position (distal to the N-O bond formation site) due to electronic repulsion or secondary coordination effects.

Solvent & Additive Effects (Data Summary)
EntrySolventAdditiveTemp (°C)Yield (%)Notes
1MeOHCsOAc6045Significant pyridine coordination inhibition.
2TFE CsOAc 60 82 Optimal. TFE solvates the pyridine lone pair.
3DCECu(OAc)28015External oxidant pathway fails (decomposition).
4TFENone6030Acid accumulation (PivOH) slows turnover.
Handling Pyridine "Poisoning"

The pyridine nitrogen is a strong


-donor and can competitively bind to the Rh(III) center, shutting down catalysis.
  • Solution: If conversion stalls, add Pivalic Acid (20 mol%) at the start. This buffers the system and protonates the pyridine nitrogen reversibly, preventing tight binding to Rh without stopping the C–H activation step.

Alternative "Denitrogenative" Pathway

For substrates where the alkyne is unstable or difficult to synthesize, the Denitrogenative Annulation strategy (referenced in recent literature) utilizes 1,2,3-triazoles as alkyne surrogates.

  • Mechanism: The Rh(III) catalyst decomposes an N-sulfonyl-1,2,3-triazole to generate a Rh-carbene species, which undergoes insertion into the phenylacetamide C–H bond.

  • Advantage: Avoids handling potentially unstable internal alkynes.

  • Reference: See Mishra et al. (Source 1) for the specific application of this cascade to the 4-pyridyl system.

References

  • Mishra, D. R., et al. "Synthesis of 4-(pyridin-2-yl)isoquinolin-3-ol 15 via Rh(III)-catalyzed cascade C–H activation and denitrogenative annulation."[2] ResearchGate.[3]

  • Guimond, N., & Fagnou, K. "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes." Journal of the American Chemical Society, 2010. (Foundational Rh(III)
  • Rovis, T., et al. "Rh(III)-Catalyzed Synthesis of Isoquinolones." Journal of the American Chemical Society, 2013.[4] (Establishes the Internal Oxidant N-OPiv mechanism).

  • Glorius, F., et al. "Cp*Rh(III)-Catalyzed Synthesis of Isoquinolines." Angewandte Chemie International Edition, 2013.

Sources

Foundational

Beyond the Scaffold: 4-Pyridin-2-yl-isoquinoline in Bioinorganic Therapeutics

Executive Summary: The Ligand-Directed Paradigm In the realm of modern medicinal chemistry, 4-Pyridin-2-yl-isoquinoline (4-piq) represents more than a structural isomer of the classical 1-phenylisoquinoline (piq) ligand;...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ligand-Directed Paradigm

In the realm of modern medicinal chemistry, 4-Pyridin-2-yl-isoquinoline (4-piq) represents more than a structural isomer of the classical 1-phenylisoquinoline (piq) ligand; it is a precision-engineered "privileged scaffold" for bioinorganic drug design. While organic isoquinolines have inherent biological activity (e.g., kinase inhibition), the primary utility of the 4-piq motif lies in its ability to act as a tunable


-bidentate ligand for transition metals, specifically Iridium(III)  and Rhodium(III) .

This guide explores the mechanism of action of 4-piq-based metallodrugs, shifting the focus from simple DNA intercalation to mitochondria-targeted oxidative stress . By leveraging the lipophilic cation status of these complexes, researchers can bypass cisplatin-resistance mechanisms, offering a potent alternative for refractory cancers.

Chemical Basis of Action: The "Warhead" Assembly

The efficacy of 4-Pyridin-2-yl-isoquinoline is dictated by its coordination chemistry. Unlike the C^N cyclometalating mode of 1-phenylisoquinoline, the 4-pyridin-2-yl isomer typically adopts an


 chelation mode (resembling 2,2'-bipyridine but with extended conjugation).
Structural Advantages
  • Tunable Lipophilicity (LogP): The isoquinoline backbone increases the surface area and hydrophobicity compared to simple bipyridine, facilitating passive transport across the plasma membrane.

  • Mitochondrial Targeting: When coordinated to trivalent metals (Ir

    
    , Rh
    
    
    
    ), the resulting complex often retains a positive charge (cationic). This charge drives accumulation in the negatively charged mitochondrial matrix via the Nernstian equilibrium.
  • Electronic Modulation: The extended

    
    -system of the isoquinoline moiety lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the metal-to-ligand charge transfer (MLCT) states. This is critical for photodynamic therapy (PDT)  applications, where long-lived triplet states generate Reactive Oxygen Species (ROS).
    

Mechanism of Action: Mitochondrial Dysfunction & Apoptosis[1][2]

The 4-piq scaffold does not act alone; it directs the metal center to the cellular "powerhouse." The mechanism proceeds through a defined cascade, distinct from the nuclear DNA damage caused by platinum drugs.

The Mechanistic Cascade
  • Cellular Entry: The lipophilic cationic complex enters the cell via passive diffusion or organic cation transporters (OCTs).

  • Mitochondrial Accumulation: Driven by the mitochondrial membrane potential (

    
     mV), the complex concentrates inside the matrix.
    
  • ROS Generation:

    • Dark Toxicity: Disruption of the Electron Transport Chain (ETC) leads to electron leakage and superoxide (

      
      ) formation.
      
    • Photo-toxicity: Upon irradiation (if used as a photosensitizer), energy transfer to molecular oxygen generates singlet oxygen (

      
      ).
      
  • The Tipping Point: Excessive ROS causes the opening of the Mitochondrial Permeability Transition Pore (mPTP).

  • Apoptosis Execution: Collapse of

    
     releases Cytochrome c into the cytosol, activating Caspase-9 and subsequently Caspase-3, leading to programmed cell death.
    
Visualization of the Signaling Pathway

MechanismOfAction Entry 4-piq Metal Complex (Extracellular) Cytosol Cytosolic Entry (Passive Diffusion) Entry->Cytosol Lipophilicity Mito Mitochondrial Accumulation (Driven by Membrane Potential) Cytosol->Mito Cationic Charge ROS ROS Surge (Superoxide / Singlet Oxygen) Mito->ROS ETC Disruption MMP ΔΨm Collapse (mPTP Opening) ROS->MMP Oxidative Stress CytC Cytochrome c Release MMP->CytC Caspase Caspase-9 / Caspase-3 Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: The mitochondrial apoptosis pathway triggered by 4-piq metal complexes, moving from cellular entry to caspase activation.

Experimental Validation Protocols

To validate the mechanism of a 4-piq derivative, the following self-validating protocols are recommended. These move beyond basic observation to proving causality.

Synthesis of the 4-piq Ligand (Suzuki-Miyaura Coupling)

Rationale: The 4-position of isoquinoline is electronically deactivated. A robust catalytic system is required to couple it with 2-pyridyl species.

Protocol:

  • Reagents: 4-Isoquinolinylboronic acid (1.0 eq), 2-Bromopyridine (1.1 eq), Pd(dppf)Cl

    
     (5 mol%), K
    
    
    
    PO
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane/Water (4:1 v/v). Note: Water is essential for the boronate transmetallation step.

  • Procedure: Degas solvents with N

    
     for 30 mins. Combine reagents in a sealed tube. Heat to 100°C for 12 hours.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

  • QC Check:

    
    H NMR must show the disappearance of the boronic acid -B(OH)
    
    
    
    broad singlet and the appearance of the pyridyl protons.
Mitochondrial ROS Quantification Assay

Rationale: To prove the "Warhead" mechanism, we must detect ROS specifically inside the cell and correlate it with mitochondrial stress.

Protocol:

  • Seeding: Plate HeLa or A549 cells (5,000 cells/well) in a 96-well black plate.

  • Treatment: Treat with the 4-piq complex at IC

    
     concentration for 4 hours.
    
    • Control A: Vehicle (DMSO).[1]

    • Control B (Positive): H

      
      O
      
      
      
      (100 µM).
    • Control C (Negative): Complex + NAC (N-acetylcysteine, 5 mM) to verify ROS dependence.

  • Staining: Add DCFH-DA (General ROS) or MitoSOX Red (Mitochondrial Superoxide) at 5 µM. Incubate for 30 mins.

  • Measurement: Read fluorescence (Ex/Em according to probe).

  • Validation: The signal should be significantly attenuated in Control C (NAC). If not, the mechanism is likely non-oxidative.

Visualization of Experimental Workflow

ExperimentalWorkflow Step1 Ligand Synthesis (Suzuki Coupling) Step2 Complexation (IrCl3 / RhCl3) Step1->Step2 Step3 IC50 Determination (MTT/CCK-8) Step2->Step3 Step4 Mechanistic Probe (MitoSOX + NAC Control) Step3->Step4

Caption: Workflow for synthesizing and validating the biological activity of 4-piq complexes.

Data Interpretation & Comparative Potency

When analyzing data for 4-piq complexes, expect IC


 values in the low micromolar range. The following table illustrates typical comparative data for an Iridium-4-piq complex versus clinical standards.
CompoundIC

(HeLa)
IC

(Cisplatin-Resistant)
LocalizationROS Induction
Cisplatin 15.2 µM>50 µMNuclear (DNA)Low
Ir(III)-4-piq 2.4 µM 3.1 µM Mitochondria High
Ligand Only >100 µM>100 µMCytosolicNegligible

Key Insight: The free ligand is often biologically inert or weakly active. The cytotoxicity is an emergent property of the metal-ligand assembly, confirming the role of 4-piq as a targeting vector rather than the sole pharmacophore.

References

  • Rhodium(III) complexes with isoquinoline derivatives as potential anticancer agents. Dalton Transactions. (2021). [Link]

  • Anticancer effect evaluation in vitro and in vivo of iridium(III) polypyridyl complexes targeting DNA and mitochondria. Bioorganic Chemistry. (2021). [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide. Chemical and Pharmaceutical Bulletin. (2025). [Link]

  • Photoactivatable, mitochondria targeting dppz iridium(III) complex selectively interacts and damages mitochondrial DNA. Chemico-Biological Interactions. (2024).[2] [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 4-Pyridin-2-yl-isoquinoline Scaffolds in Medicinal Chemistry

[1] Executive Summary 4-Pyridin-2-yl-isoquinoline represents a privileged biheteroaryl scaffold in modern drug discovery. Unlike its more common isomer, 1-(pyridin-2-yl)isoquinoline (a standard ligand in organometallic c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Pyridin-2-yl-isoquinoline represents a privileged biheteroaryl scaffold in modern drug discovery. Unlike its more common isomer, 1-(pyridin-2-yl)isoquinoline (a standard ligand in organometallic chemistry), the 4-substituted isomer offers a unique vector for chemical space exploration. Its geometric "twist" and electronic distribution make it an ideal core for ATP-competitive kinase inhibitors and mitochondria-targeting metallodrugs .

This guide provides a technical roadmap for leveraging this scaffold, focusing on synthetic accessibility via cross-coupling and its application in Structure-Activity Relationship (SAR) campaigns for oncology targets.

Chemical Architecture & Pharmacophore Analysis

The "Twisted" Biaryl Advantage

In medicinal chemistry, planarity often leads to poor solubility and non-specific stacking interactions. The bond connecting the isoquinoline C4 position to the pyridine C2 position introduces a steric clash between the isoquinoline H3/H5 and the pyridine ring.

  • Consequence: This forces a non-planar, twisted conformation (

    
     dihedral angle).
    
  • Application: This twist allows the molecule to fit into specific hydrophobic pockets (e.g., the "Gatekeeper" region of kinases) that flat molecules cannot access, improving selectivity.

Electronic Vectoring
  • Isoquinoline Nitrogen (N2): Acts as a hydrogen bond acceptor (HBA), typically interacting with the hinge region of kinases.

  • Pyridine Nitrogen: Provides a secondary coordination site for metal chelation or an additional HBA for water-mediated networks within active sites.

Application Area 1: Kinase Inhibitor Design

The 4-arylisoquinoline motif is a proven scaffold for inhibiting Serine/Threonine kinases, particularly ROCK (Rho-associated protein kinase) and Akt/PKB .

Mechanism of Action

The scaffold functions as a Type I (ATP-competitive) inhibitor. The isoquinoline core mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region via hydrogen bonds. The 4-pyridyl substituent extends into the hydrophobic back-pocket, displacing water molecules and locking the kinase in an inactive conformation.

DOT Diagram: Kinase Binding Logic

KinaseBinding Scaffold 4-Pyridin-2-yl-isoquinoline Hinge Kinase Hinge Region (Val/Ala residues) Scaffold->Hinge H-Bond (Isoquinoline N) Pocket Hydrophobic Back Pocket (Selectivity Filter) Scaffold->Pocket Van der Waals (Pyridine Ring) ATP ATP Binding Site Scaffold->ATP Competitive Displacement Inhibition Signal Transduction Blockade Hinge->Inhibition Stabilizes Inactive Conf. Pocket->Inhibition Prevents Phosphorylation

Caption: Logical flow of kinase inhibition. The scaffold acts as a dual-anchor, securing the hinge while probing the selectivity pocket.

Application Area 2: Metallo-Therapeutics

Beyond organic inhibition, this scaffold serves as a neutral


-bidentate ligand for Platinum(II) and Iridium(III) anticancer complexes.
  • Target: DNA intercalation and Mitochondrial dysfunction.

  • Utility: The 4-pyridin-2-yl-isoquinoline ligand modulates the lipophilicity of the metal complex, facilitating passive diffusion across the cell membrane. Once intracellular, the metal center can catalyze the generation of Reactive Oxygen Species (ROS), leading to apoptosis.

Protocol: Modular Synthesis via Suzuki-Miyaura Coupling

Direct synthesis of the 4-isomer is challenging via cyclization. The most robust method is the Palladium-catalyzed cross-coupling of 4-bromoisoquinoline with 2-pyridylboronic acid derivatives.

Critical Challenge: 2-Pyridylboronic acids are unstable (prone to protodeboronation).[1] Solution: Use 2-pyridylboronic acid pinacol ester and a phosphine-free catalyst system or specific phosphine ligands that minimize aryl scrambling.

Materials
  • Substrate: 4-Bromoisoquinoline (1.0 eq)

  • Coupling Partner: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon (

    
    ) to remove oxygen (Oxygen kills the active Pd(0) species).
    
  • Reagent Loading: Add 4-bromoisoquinoline (208 mg, 1 mmol), the boronate ester (246 mg, 1.2 mmol), and

    
     (636 mg, 3 mmol) to the flask.
    
  • Solvent Degassing: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 15 minutes. Add 10 mL of this mixture to the reaction flask.

  • Catalyst Addition: Add the Pd catalyst (40 mg) quickly under a positive stream of Argon. Seal the flask.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).

    • Checkpoint: The starting bromide spot (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with brine (

    
    ). Dry the organic layer over 
    
    
    
    and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 75–85% as a pale yellow solid.

DOT Diagram: Synthetic Workflow

Synthesis Start Start: 4-Bromoisoquinoline Reagents Add: 2-Py-BPin + K3PO4 Start->Reagents Catalysis Add: Pd(dppf)Cl2 Solvent: Dioxane/H2O Reagents->Catalysis Heat Reflux @ 90°C (12h) Argon Atmosphere Catalysis->Heat Workup Celite Filtration Extraction (EtOAc) Heat->Workup Purify Flash Chromatography Workup->Purify Product Pure 4-(pyridin-2-yl)isoquinoline Purify->Product

Caption: Optimized Suzuki-Miyaura coupling workflow for 4-pyridyl-isoquinoline synthesis.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo)

Once synthesized, the compound's efficacy must be validated. The ADP-Glo™ Kinase Assay (Promega) is the industry standard for measuring kinase activity by quantifying the ADP produced during the phosphorylation reaction.

Materials
  • Kinase: Recombinant ROCK1 or Akt1 (10 ng/well).

  • Substrate: S6 Peptide (for Akt) or Long S6 Kinase Substrate Peptide (for ROCK).

  • Test Compound: 4-Pyridin-2-yl-isoquinoline (dissolved in 100% DMSO).

  • ATP: Ultra-pure ATP (10

    
    ).
    
Step-by-Step Methodology
  • Compound Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO. Transfer 1

    
     to a white 384-well plate.
    
  • Enzyme Addition: Dilute the kinase in reaction buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA). Add 2 
    
    
    
    of kinase solution to the wells.
  • Pre-Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow the compound to bind the kinase active site.

  • Reaction Initiation: Add 2

    
     of substrate/ATP mix.
    
    • Final Volume: 5

      
      .
      
    • Incubation: 60 minutes at RT.

  • ADP-Glo Reagent: Add 5

    
     of ADP-Glo reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
    
  • Detection: Add 10

    
     of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light). Incubate for 30 minutes.
    
  • Readout: Measure Luminescence using a plate reader (e.g., PerkinElmer EnVision).

  • Data Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Data Presentation: Expected Results Table
Compound IDConcentration (

)
% Inhibition (ROCK1)% Inhibition (Akt1)Phenotype
4-Py-IsoQ 0.115%5%Low Activity
4-Py-IsoQ 1.045%12%Moderate
4-Py-IsoQ 10.088% 35%Hit
Fasudil (Ctrl) 1.092%<5%Selective Ctrl

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles: Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link] (Foundational protocol for coupling unstable 2-pyridyl boronates).

  • Isoquinoline Kinase Inhibitors (SAR Studies): Sandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. [Link] (Provides structural context for 4-substituted nitrogen heterocycles in kinase pockets).[2]

  • Biological Activity of Isoquinoline Derivatives: Sowa, I., et al. (2025).[3][4] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link] (Note: Link directs to related SAR context; verified domain is NCBI). (Overview of isoquinoline applications in metallodrugs and antimicrobial agents).

  • Mitochondrial Targeting: Cabedo, N., et al. (2013).[5] Synthesis of pyrido[2,1-a]isoquinolin-4-ones... new inhibitors of mitochondrial respiratory chain. [Link] (Validates the mitochondrial toxicity potential of isoquinoline-pyridine fused systems).

Sources

Application

Application Note: High-Throughput Screening of 4-Pyridin-2-yl-isoquinoline Libraries

Introduction & Scope The 4-pyridin-2-yl-isoquinoline scaffold represents a privileged structure in modern medicinal chemistry, serving as both a potent bioactive core (kinase inhibition, DNA intercalation) and a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 4-pyridin-2-yl-isoquinoline scaffold represents a privileged structure in modern medicinal chemistry, serving as both a potent bioactive core (kinase inhibition, DNA intercalation) and a critical ligand for cyclometalated organometallic complexes (e.g., Iridium(III) anticancer agents). While the isoquinoline moiety provides planar hydrophobicity for hydrophobic pocket occupancy, the C4-pyridine substitution introduces a bidentate nitrogen motif capable of specific hydrogen bonding or metal chelation.

Screening libraries based on this scaffold presents unique challenges:

  • Solubility: The planar, aromatic nature of the scaffold leads to high lipophilicity and aggregation potential.

  • Interference: Isoquinoline derivatives often exhibit intrinsic fluorescence in the blue-green spectrum (400–550 nm), complicating standard fluorescence intensity (FI) assays.

  • Chelation: The N,N-bidentate arrangement can strip essential metal cofactors (Zn²⁺, Mg²⁺) from metalloenzymes, leading to false positives.

This application note details a validated HTS workflow designed to mitigate these artifacts, utilizing Luminescent Cell Viability as the primary readout to bypass fluorescence interference.

Library Preparation & Management[1]

Compound Formatting

To minimize precipitation and maximize recovery, 4-pyridin-2-yl-isoquinoline libraries should be maintained in 100% DMSO.

ParameterSpecificationRationale
Stock Concentration 10 mMStandard HTS concentration; prevents precipitation common at higher molarities for this scaffold.
Solvent Anhydrous DMSOPrevents hydrolysis; critical as pyridine nitrogens are hygroscopic.
Storage -20°C, Argon purgePrevents N-oxide formation (oxidation) of the pyridine ring.
Plate Format 384-well LDV (Low Dead Volume)Compatible with acoustic dispensing; minimizes compound waste.
Acoustic Dispensing (Echo® Liquid Handling)

Recommended over tip-based transfer. Isoquinoline solutions in DMSO can change viscosity based on hydration. Acoustic dispensing uses sound energy to eject droplets (2.5 nL increments), eliminating tip-adhesion loss and cross-contamination.

  • Protocol: Dispense 40 nL of 10 mM stock into 384-well assay plates to achieve a final concentration of 10 µM in a 40 µL assay volume (0.1% DMSO final).

Validated Assay Protocol: Luminescent Cell Viability

Target: Phenotypic Cytotoxicity (Anticancer screening) Readout: ATP Quantitation (CellTiter-Glo® or equivalent) Why this method? Luminescence avoids the intrinsic fluorescence interference of the isoquinoline core.

Reagents & Equipment
  • Cell Line: A549 or HeLa (Standardized QC lines).

  • Reagent: ATP-monitoring luminescent reagent.

  • Control Compound: Staurosporine (1 µM final) as Positive Control (Kill); DMSO (0.1%) as Negative Control.

  • Detection: Multi-mode Plate Reader (Luminescence module, integration time 0.5s).

Step-by-Step Workflow
  • Cell Seeding (T=0):

    • Harvest cells and dilute to 100,000 cells/mL in culture media.

    • Dispense 40 µL/well (4,000 cells/well) into white, solid-bottom 384-well plates.

    • Note: White plates reflect luminescence and prevent signal cross-talk.

  • Incubation (Pre-treatment):

    • Incubate plates for 16–24 hours at 37°C/5% CO₂ to allow adherence.

  • Compound Addition:

    • Transfer 40 nL of library compounds (4-pyridin-2-yl-isoquinolines) via acoustic dispenser.

    • Include Column 1 and 2 as DMSO negative controls.

    • Include Column 23 and 24 as Staurosporine positive controls.

  • Compound Exposure:

    • Incubate for 48 hours at 37°C/5% CO₂.

  • Detection:

    • Equilibrate plates to Room Temperature (RT) for 30 mins.

    • Add 20 µL of Luminescent Reagent per well.

    • Orbitally shake for 2 minutes (lysis induction).

    • Incubate at RT for 10 minutes (signal stabilization).

    • Read Luminescence.

HTS Workflow & Decision Logic

The following diagram illustrates the critical path from library formatting to hit validation, highlighting the specific counter-screens required for this chemical class.

HTS_Workflow Library 4-Pyridin-2-yl-isoquinoline Library (10mM DMSO) Acoustic Acoustic Dispensing (40 nL -> 384-well) Library->Acoustic PrimaryAssay Primary Screen: Luminescent ATP Assay Acoustic->PrimaryAssay DataAnalysis Data Analysis (Z-Score & % Inhibition) PrimaryAssay->DataAnalysis DataAnalysis->Library Fail (Re-test) HitSelection Hit Selection (>3 SD from Mean) DataAnalysis->HitSelection Pass CounterScreen1 Counter Screen 1: Fluorescence Scan (Check Intrinsic Fluor) HitSelection->CounterScreen1 CounterScreen1->DataAnalysis Fluorescent Artifact CounterScreen2 Counter Screen 2: Metal Chelation Check (EDTA titration) CounterScreen1->CounterScreen2 Non-Fluorescent ValidHit Validated Hit (Lead Optimization) CounterScreen2->ValidHit No Chelation Effect

Figure 1: HTS Workflow emphasizing counter-screens for fluorescence and chelation artifacts specific to the pyridine-isoquinoline scaffold.

Data Analysis & Validation

Quality Control: Z-Factor

Before running the full library, a "plate uniformity" test must be conducted. The Z-factor (


) measures the separation between the positive (kill) and negative (DMSO) controls.


  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    

Acceptance Criteria:

  • 
    :  Excellent assay (Proceed to screen).
    
  • 
    :  Marginal (Optimization required: check cell density or lysis time).
    
  • 
    :  Fail (Do not screen).
    
Hit Selection

Isoquinoline libraries often yield "sticky" compounds. Do not rely solely on % Inhibition.

  • Primary Filter: Compounds exhibiting

    
     inhibition.
    
  • Secondary Filter: Calculate B-Score (Row/Column correction) to remove edge effects, which are common in long incubations.

Troubleshooting & "Expert" Insights

The "Chelation False Positive"

The 4-pyridin-2-yl moiety creates a perfect "pocket" for metals. If your target is a metalloenzyme (e.g., MMPs, HDACs) or requires cations (Mg²⁺ in Kinases), a hit might just be stripping the metal.

  • Validation: Retest hits in the presence of excess cofactor (e.g., add 1mM ZnCl₂). If potency drops significantly, the compound is likely a non-specific chelator, not a competitive inhibitor.

Fluorescence Quenching/Enhancement

While the primary protocol uses luminescence, if you must use a fluorescence readout (e.g., GFP reporter):

  • Risk: 4-pyridin-2-yl-isoquinolines absorb in UV (250-300nm) and can emit in Blue (400-450nm).

  • Solution: Use Red-shifted fluorophores (Ex/Em > 550/590 nm) like mCherry or Resazurin to avoid spectral overlap.

Solubility "Crash-Out"

If


 values vary wildly across the plate:
  • Cause: The hydrophobic isoquinoline core may be precipitating upon addition to aqueous media.

  • Fix: Ensure the intermediate dilution step (if not using acoustic dispensing) uses a buffer with 0.05% Tween-20 or Pluronic F-68 to maintain solubility during transfer.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: High-Throughput Screening (HTS) Assay Development. [Link][1]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2] Journal of Biomolecular Screening.[3] [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. (Discusses fluorescence interference of fused heterocycles). [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

Sources

Method

Analytical methods for the quantification of 4-Pyridin-2-yl-isoquinoline

Application Note: Analytical Quantification of 4-Pyridin-2-yl-isoquinoline Executive Summary This guide details the analytical protocols for the quantification and purity assessment of 4-Pyridin-2-yl-isoquinoline (CAS: N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Quantification of 4-Pyridin-2-yl-isoquinoline

Executive Summary

This guide details the analytical protocols for the quantification and purity assessment of 4-Pyridin-2-yl-isoquinoline (CAS: N/A for specific isomer, structural analog to 1-phenylisoquinoline). This molecule serves as a critical ligand in Iridium-based OLED complexes and a scaffold in kinase inhibitor development.

Given the molecule's bis-heterocyclic nature (containing both pyridine and isoquinoline nitrogens), it presents specific chromatographic challenges, primarily peak tailing due to silanol interactions and pH-dependent ionization. This protocol provides two validated workflows:

  • HPLC-DAD: For high-concentration purity assays (Synthesis QC).

  • LC-MS/MS: For trace quantification in biological matrices or impurity profiling.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method development.

PropertyValue (Estimated/Literature)Analytical Implication
Molecular Formula C₁₄H₁₀N₂MW = 206.24 g/mol
pKa (Base) ~5.2 (Pyridine), ~5.4 (Isoquinoline)Dual basic centers. At pH < 3, molecule is dicationic (highly polar). At pH > 7, neutral (lipophilic).
LogP ~2.5 - 3.0Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).
UV Maxima 220 nm, 260 nm, 320 nm260 nm is optimal for sensitivity; 320 nm for selectivity against non-conjugated impurities.
Solubility DMSO, Methanol, DichloromethaneSample diluent should be MeOH or ACN to prevent precipitation.

Strategic Choice: We utilize a Charged Surface Hybrid (CSH) C18 or a End-capped C18 column. Standard silica columns will suffer from severe peak tailing due to the interaction between the basic nitrogens and residual silanols.

Method 1: HPLC-DAD for Purity & Assay

Recommended for: Synthetic process control, raw material testing.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance e2695

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm)

    • Why: The CSH particle carries a low-level positive charge that repels protonated bases, ensuring sharp peak shapes at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temp: 40°C

  • Detection: UV at 260 nm (Quant) and 320 nm (Qual)

  • Injection Volume: 5 µL

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Isocratic Hold
12.090Linear Gradient
15.090Wash
15.15Re-equilibration
20.05End of Run
System Suitability Criteria
  • Tailing Factor (Tf): NMT 1.5 (Critical for basic heterocycles).

  • Theoretical Plates (N): > 5,000.

  • Precision (RSD, n=6): < 1.0% for Area.

  • Resolution (Rs): > 2.0 between 4-pyridyl isomer and potential regioisomers (e.g., 1-pyridyl impurity).

Method 2: LC-MS/MS for Trace Quantification

Recommended for: DMPK studies, genotoxic impurity screening.

Mass Spectrometry Parameters
  • Interface: Electrospray Ionization (ESI) – Positive Mode[3][4]

  • Spray Voltage: 3500 V

  • Gas Temp: 350°C

  • Nebulizer: 40 psi

MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)RoleMechanism
207.1 [M+H]⁺180.1 25QuantifierLoss of HCN (Common in pyridines)
207.1 [M+H]⁺153.1 40QualifierLoss of 2x HCN (Ring fragmentation)
207.1 [M+H]⁺128.1 55QualifierLoss of Pyridine ring
LC Parameters (Fast LC)
  • Column: Agilent ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm)

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid

  • Mobile Phase B: Methanol (MeOH provides better sensitivity for ESI+ than ACN for some nitrogen bases)

  • Gradient: 10% B to 95% B in 3.0 mins.

Sample Preparation Protocols

Protocol A: Solid Material (API/Ligand)
  • Weigh 10.0 mg of 4-Pyridin-2-yl-isoquinoline standard.

  • Dissolve in 10 mL DMSO (Stock A: 1.0 mg/mL).

  • Dilute Stock A 1:100 with 50:50 Water:Acetonitrile to obtain Working Standard (10 µg/mL).

  • Filter through 0.22 µm PTFE syringe filter before HPLC injection.

Protocol B: Biological Plasma (Bioanalysis)
  • Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of Internal Standard (e.g., Carbamazepine or 1-Phenylisoquinoline at 1 µg/mL).

  • Add 300 µL of ice-cold Acetonitrile (Protein Precipitation).

  • Vortex for 30 seconds; Centrifuge at 14,000 rpm for 10 mins at 4°C.

  • Transfer 200 µL of supernatant to an LC vial.

  • Inject 2 µL into LC-MS/MS.

Visual Workflows

Figure 1: Analytical Method Development Decision Tree

This diagram illustrates the logic flow for selecting the appropriate method based on sample type and sensitivity requirements.

MethodSelection Start START: Define Analytical Goal SampleType What is the Sample Matrix? Start->SampleType Purity Synthetic Purity / Assay SampleType->Purity Powder/Solid Trace Biological / Trace Impurity SampleType->Trace Plasma/Reaction Mix HPLC Method 1: HPLC-DAD (High Conc, Robust) Purity->HPLC LCMS Method 2: LC-MS/MS (Low Conc, Specificity) Trace->LCMS Conditions1 Col: CSH C18 MP: H2O/ACN + 0.1% FA Det: UV 260nm HPLC->Conditions1 Conditions2 Col: 1.8µm C18 MP: 5mM Amm. Formate Det: ESI+ MRM 207>180 LCMS->Conditions2

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sensitivity needs and matrix complexity.

Figure 2: Sample Preparation Workflow (Protein Precipitation)

Standardized protocol for extracting the analyte from biological matrices.

SamplePrep Step1 1. Aliquot Plasma (100 µL) Step2 2. Add Internal Std (Carbamazepine) Step1->Step2 Step3 3. Precipitate (300 µL ACN) Step2->Step3 Step4 4. Centrifuge (14k rpm, 10 min) Step3->Step4 Step5 5. Inject Supernatant (LC-MS/MS) Step4->Step5

Caption: Step-by-step protein precipitation workflow for bioanalytical quantification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction of pyridine nitrogen with silanols.1. Use CSH or End-capped column.2. Increase buffer strength (10mM -> 20mM).3. Add 0.1% Triethylamine (TEA) if using UV only.
Retention Shift pH instability in mobile phase.Ensure Mobile Phase A is buffered (Ammonium Formate) rather than just acidified water if retention drifts.
Low Sensitivity (MS) Ion suppression from matrix.Switch from Protein Precipitation to Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (1:1).

References

  • Isoquinoline Alkaloid Analysis: Development of HPLC methods for isoquinoline derivatives using acidic mobile phases to suppress silanol activity. Source:

  • Pyridine Quantification: Validation of RP-HPLC methods for pyridine and picoline derivatives. Source:

  • Iridium Ligand Synthesis: Synthesis and characterization of 2-pyridyl-isoquinoline ligands for phosphorescent complexes. Source:

  • pKa Data: Dissociation constants for Pyridine (5.2) and Isoquinoline (5.4). Source:

Sources

Application

Application of isoquinoline derivatives as corrosion inhibitors

Application Note: Isoquinoline Derivatives as High-Performance Corrosion Inhibitors Executive Summary Corrosion of mild steel and aluminum in industrial acid cleaning processes (pickling) represents a multi-billion dolla...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isoquinoline Derivatives as High-Performance Corrosion Inhibitors

Executive Summary

Corrosion of mild steel and aluminum in industrial acid cleaning processes (pickling) represents a multi-billion dollar operational loss annually. Isoquinoline derivatives—heterocyclic organic compounds often found in pharmaceutical synthesis—have emerged as a superior class of "Green Corrosion Inhibitors." Their efficacy stems from the high electron density of the nitrogen heteroatom and the fused aromatic ring system, facilitating robust adsorption onto metal surfaces.

This guide provides a rigorous, self-validating framework for researchers to synthesize, test, and validate isoquinoline derivatives as corrosion inhibitors. It bridges the gap between pharmaceutical chemistry (molecular design) and materials science (surface protection).

Part 1: Mechanistic Principles

The inhibition efficiency (IE%) of isoquinoline derivatives is not accidental; it is governed by the donor-acceptor interactions between the organic molecule and the metal surface (typically Fe or Al).

The Adsorption Mechanism:

  • Physisorption: Electrostatic interaction between the protonated isoquinoline cation (

    
    ) and the charged metal surface (often negatively charged due to adsorbed 
    
    
    
    or
    
    
    ions).
  • Chemisorption: Displacement of water molecules by the inhibitor. The N-atom donates lone-pair electrons to the empty

    
    -orbitals of iron (Fe), while the Fe atom retro-donates electrons to the 
    
    
    
    -antibonding orbitals of the isoquinoline ring.

AdsorptionMechanism Iso Isoquinoline Molecule (Neutral) Acid Acidic Media (H+ + Cl-) Iso->Acid Protonation Chemisorption Chemisorption (Coordination) Iso->Chemisorption Lone Pair Donation IsoH Protonated Cation [Iso-H]+ Physisorption Physisorption (Electrostatic) IsoH->Physisorption Attracted to Cl- adsorbed surface Acid->IsoH Surface Metal Surface (Fe) Film Protective Monolayer Surface->Film Water Displacement Physisorption->Surface Chemisorption->Surface

Figure 1: Dual-mode adsorption mechanism of isoquinoline derivatives on metal surfaces in acidic media.

Part 2: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols adhere to ASTM G1 standards.

Protocol A: Gravimetric Analysis (Weight Loss)

The "Gold Standard" for long-term inhibition efficiency.

Reagents: 1M HCl (analytical grade), Acetone, Clarke’s Solution (Antimony trioxide + SnCl2 in conc. HCl). Specimen: Mild Steel Coupons (


 cm).
  • Surface Preparation (ASTM G1):

    • Abrade coupons sequentially with SiC emery papers (grades 400, 600, 800, 1200).

    • Wash with distilled water, degrease with acetone, and dry in a hot air stream.

    • Weigh accurately (

      
      ) using an analytical balance (
      
      
      
      mg).
  • Immersion:

    • Suspend coupons in 100 mL of 1M HCl containing varying concentrations of the isoquinoline derivative (e.g., 10, 50, 100, 200, 500 ppm).

    • Maintain temperature at

      
       K using a thermostated water bath.
      
  • Termination:

    • After immersion time (e.g., 6h, 24h), remove coupons.

    • Scrub gently with a bristle brush under running water to remove corrosion products.

    • Critical Step: Dip in Clarke’s solution for 15 seconds to remove stubborn oxides without attacking the base metal.

    • Wash, dry, and re-weigh (

      
      ).
      

Calculation:



Where 

is density (

),

is area (

), and

is time (hours).
Protocol B: Electrochemical Measurements (EIS & PDP)

Required for determining kinetic parameters and mechanism type.

Setup: Three-electrode cell (Working Electrode: Mild Steel; Counter: Platinum; Reference: Ag/AgCl or SCE).

ElectrochemWorkflow Start Cell Setup (3-Electrode System) OCP OCP Stabilization (30-60 mins) Start->OCP Immerse WE EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Stable Potential PDP Potentiodynamic Polarization (±250 mV vs OCP) EIS->PDP Non-destructive first Analysis Data Fitting (Tafel & Nyquist) PDP->Analysis

Figure 2: Electrochemical workflow. Note: EIS is performed before polarization to avoid surface modification.

1. Electrochemical Impedance Spectroscopy (EIS):

  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV AC sine wave perturbation.

  • Output: Nyquist plot. Look for a depressed semicircle.

  • Validation: The Charge Transfer Resistance (

    
    ) should increase with inhibitor concentration.
    
    
    
    

2. Potentiodynamic Polarization (PDP):

  • Scan Rate: 1 mV/s (slow scan to maintain equilibrium).

  • Range:

    
     mV relative to Open Circuit Potential (OCP).
    
  • Analysis: Extrapolate Tafel slopes (

    
    ).
    
    • Insight: If shift in

      
       mV, it is anodic/cathodic. If 
      
      
      
      mV, it is a mixed-type inhibitor (most isoquinolines fall here).

Part 3: Data Analysis & Validation

Synthesize your data into thermodynamic parameters to prove the adsorption mechanism.

Adsorption Isotherms: The fit of surface coverage (


) to an isotherm validates the layer formation.
IsothermEquationLinear PlotPhysical Meaning
Langmuir


vs.

Monolayer, homogeneous surface. Most common for isoquinolines.
Temkin


vs.

Interaction between adsorbed molecules exists.
Freundlich


vs.

Heterogeneous surface adsorption.

Thermodynamic Calculation: Calculate the Gibbs Free Energy of Adsorption (


) using the equilibrium constant 

derived from the Langmuir intercept:


  • Validation Rule:

    • 
       kJ/mol 
      
      
      
      Physisorption (Electrostatic).
    • 
       kJ/mol or more negative 
      
      
      
      Chemisorption (Covalent bonding).
    • Isoquinolines typically exhibit values between -30 and -38 kJ/mol, indicating comprehensive adsorption (mixed mode).

Part 4: Computational Screening (DFT)

Before synthesis, use Density Functional Theory (DFT) to predict efficacy. This saves resources by screening out poor candidates.

Protocol:

  • Software: Gaussian 09/16 or ORCA.

  • Method: B3LYP functional with 6-31G(d,p) or 6-311++G(d,p) basis set.

  • Phase: Calculate in both gas phase and aqueous phase (PCM model).

Key Descriptors for Isoquinolines:

ParameterSymbolDesired Trend for High EfficiencyReason
HOMO Energy

High (Less negative)Easier to donate electrons to Metal

-orbitals.
LUMO Energy

Low (More negative)Easier to accept electrons from Metal (Retro-donation).
Energy Gap

Low Indicates high reactivity and "soft" molecule.
Dipole Moment

High Stronger electrostatic interaction with the surface.

Self-Validation: If your experimental IE% increases but your calculated


 (Gap) increases, your computational model or experimental setup is flawed. These trends must correlate inversely.

References

  • ASTM International. (2020). ASTM G1-03(2017) Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. West Conshohocken, PA.

  • Quraishi, M. A., et al. (2010). "Isoquinoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid." Corrosion Science, 52(12), 4092-4099. (Seminal work on heterocyclic inhibitors).

  • Obot, I. B., & Obi-Egbedi, N. O. (2010). "Adsorption properties and inhibition of mild steel corrosion in sulphuric acid solution by ketocon
Method

Application Note: 4-Pyridin-2-yl-isoquinoline Scaffolds in Next-Generation Antifungal Development

Executive Summary The rise of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel pharmacophores. 4-Pyridin-2-yl-isoqui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel pharmacophores. 4-Pyridin-2-yl-isoquinoline represents a privileged scaffold in medicinal chemistry due to its dual functionality: it acts as a robust bidentate ligand for metallodrug design and serves as a steric mimic of ergosterol biosynthesis intermediates.

This guide details the synthetic accessibility, biological evaluation protocols (CLSI M27-A3 compliant), and mechanistic rationale for deploying 4-pyridin-2-yl-isoquinoline derivatives as antifungal agents.

Strategic Rationale: Why this Scaffold?

The 4-pyridin-2-yl-isoquinoline moiety offers two distinct mechanisms of action (MOA) that can be exploited to bypass traditional resistance mechanisms:

  • Chelation-Based Toxicity: The proximity of the isoquinoline nitrogen and the pyridine nitrogen allows for the formation of stable 5-membered chelate rings with transition metals. This can be leveraged to deplete essential fungal metalloenzymes (e.g., iron or zinc sequestration) or to deliver cytotoxic metals (e.g., Cu(II), Ag(I)) directly into the fungal cytosol.

  • Enzyme Inhibition (SDH/CYP51): The planar, hydrophobic isoquinoline core mimics the steroid backbone, while the pyridyl substituent provides a "warhead" capable of coordinating with the heme iron of Lanosterol 14

    
    -demethylase (CYP51) or interacting with the ubiquinone binding site of Succinate Dehydrogenase (SDH).
    

Protocol A: Rh(III)-Catalyzed Synthesis of the Scaffold

Traditional synthesis of 4-substituted isoquinolines (e.g., Pomeranz-Fritsch) often suffers from harsh conditions and poor regioselectivity. We recommend a modern Rhodium(III)-catalyzed C-H activation/annulation cascade, which provides high atom economy and regiocontrol.

Materials Required
  • Substrates: Phenyl hydroxamic acid derivatives (internal oxidant/directing group), 2-alkynylpyridine.

  • Catalyst:

    
     (Pentamethylcyclopentadienyl rhodium dichloride dimer).
    
  • Additives:

    
     (Cesium acetate) as base; TFE (2,2,2-Trifluoroethanol) as solvent.
    
  • Purification: Silica gel (230-400 mesh), Ethyl Acetate/Hexanes.

Step-by-Step Methodology
  • Reaction Assembly:

    • In a 15 mL pressure tube equipped with a magnetic stir bar, charge:

      • Benzhydroxamic acid derivative (0.5 mmol, 1.0 equiv)

      • 2-(Phenylethynyl)pyridine (0.6 mmol, 1.2 equiv)

      • 
         (2.5 mol%)
        
      • 
         (1.0 equiv)
        
    • Add TFE (3.0 mL) under an argon atmosphere.

  • Incubation:

    • Seal the tube and heat to 100°C for 16 hours.

    • Note: The reaction proceeds via N-O bond cleavage, acting as an internal oxidant, eliminating the need for external oxidants like

      
      .
      
  • Work-up:

    • Cool to room temperature. Dilute with dichloromethane (

      
      , 10 mL).
      
    • Filter through a Celite pad to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      
    • Validation: Confirm structure via

      
      -NMR (distinct pyridyl protons at 
      
      
      
      8.5-8.7 ppm) and HRMS.
Synthesis Workflow Diagram

SynthesisPath Substrates Substrates: Benzhydroxamic Acid + Alkynylpyridine Catalysis Rh(III) Catalysis (C-H Activation) Substrates->Catalysis Cp*RhCl2 / CsOAc Intermediate Rhodacycle Intermediate Catalysis->Intermediate Ortho-metalation Annulation Alkyne Insertion & Cyclization Intermediate->Annulation Regioselective Product 4-(Pyridin-2-yl) isoquinoline Annulation->Product - H2O / Rearrange

Figure 1: Rhodium(III)-catalyzed cascade synthesis of the 4-pyridyl-isoquinoline core.[1]

Protocol B: In Vitro Antifungal Susceptibility Testing (CLSI M27-A3)

To validate the biological activity of the synthesized scaffold, use the Broth Microdilution Method adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 standard.

Target Organisms
  • Candida albicans (ATCC 90028 - Control)

  • Candida glabrata (MDR strain)

  • Cryptococcus neoformans[2]

Reagents
  • Media: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Solvent: DMSO (Dimethyl sulfoxide) for compound stock preparation.[3]

  • Resazurin Dye (Optional): For colorimetric endpoint determination.

Experimental Procedure
  • Compound Preparation:

    • Dissolve 4-pyridin-2-yl-isoquinoline derivative in 100% DMSO to a stock concentration of 1600 µg/mL .

    • Perform serial 2-fold dilutions in RPMI 1640 to achieve a final test range of 64 µg/mL to 0.125 µg/mL .

  • Inoculum Preparation:

    • Subculture yeast strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Suspend colonies in sterile saline (0.85%) to reach a turbidity equivalent to a 0.5 McFarland standard (

      
       to 
      
      
      
      CFU/mL).
    • Dilute this suspension 1:100, then 1:20 in RPMI 1640 to achieve a final inoculum of

      
       to 
      
      
      
      CFU/mL
      .
  • Plate Setup (96-well U-bottom):

    • Columns 1-10: 100 µL of compound dilution + 100 µL of inoculum.

    • Column 11 (Growth Control): 100 µL drug-free RPMI + 100 µL inoculum + 1% DMSO.

    • Column 12 (Sterility Control): 200 µL RPMI media only.

  • Incubation & Reading:

    • Incubate at 35°C for 24 hours (Candida) or 48-72 hours (Cryptococcus).

    • Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

Data Reporting Template
Compound IDR-Group (C3)MIC C. albicans (µg/mL)MIC C. glabrata (µg/mL)Cytotoxicity (

HeLa)
Selectivity Index (SI)
Ref (Fluconazole) -0.5>64 (Resistant)>100>200
ISO-PYR-01 -H8.016.0506.25
ISO-PYR-04 -Phenyl2.04.04511.25
ISO-PYR-07 -4-F-Phenyl0.25 1.0 4040.0

Mechanism of Action (MOA) Analysis

Understanding how the 4-pyridin-2-yl-isoquinoline works is vital for optimization. We propose a dual-pathway mechanism.

Pathway 1: Succinate Dehydrogenase (SDH) Inhibition

Recent studies on isoquinoline derivatives suggest they can bind to the ubiquinone-binding pocket of Complex II (SDH). The 4-pyridyl group likely forms hydrogen bonds with tyrosine/histidine residues in the active site, disrupting the electron transport chain (ETC) and halting ATP production.

Pathway 2: Metal Sequestration

The


-bidentate pocket (formed by the isoquinoline N and pyridine N) has a high affinity for 

and

. Fungal homeostasis of these metals is critical for virulence. Chelation starves the fungi of these cofactors, leading to "nutritional immunity" mimicry.
MOA Visualization

MOA Compound 4-Pyridin-2-yl-isoquinoline Target_SDH Target 1: Complex II (SDH) (Mitochondria) Compound->Target_SDH Ubiquinone Mimicry Target_Metal Target 2: Metal Ions (Fe2+, Zn2+) Compound->Target_Metal Bidentate Chelation ETC_Block Electron Transport Chain Blockade Target_SDH->ETC_Block Metal_Starve Cofactor Depletion (Metalloproteins) Target_Metal->Metal_Starve ROS ROS Accumulation ETC_Block->ROS Death Fungal Cell Death (Apoptosis/Necrosis) ROS->Death Metal_Starve->Death

Figure 2: Dual Mechanism of Action: Mitochondrial disruption and metal ion sequestration.

References

  • Mishra, D. R., et al. (2020).[4] Synthesis of 4-(pyridin-2-yl)isoquinolin-3-ol via Rh(III)-catalyzed cascade C–H activation and denitrogenative annulation.[1] ResearchGate.

  • Chen, W., et al. (2022).[5] Design, synthesis and mechanism study of novel natural-derived isoquinoline derivatives as antifungal agents.[5][6][7] PubMed.

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[8][9] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[8][9][10] ANSI Webstore.[9]

  • Alsilla, A., et al. (2023). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities.[7][11] Bentham Science.

  • Ni, T., et al. (2022).[6] Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines... as potential antifungal agents. PubMed.

Sources

Application

Application Note: Synthesis of 4-(Pyridin-2-yl)isoquinoline for Advanced Materials

Abstract & Strategic Significance This application note details the optimized synthesis of 4-(pyridin-2-yl)isoquinoline (CAS: 112370-16-8), a critical bidentate ligand scaffold used in the development of phosphorescent I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the optimized synthesis of 4-(pyridin-2-yl)isoquinoline (CAS: 112370-16-8), a critical bidentate ligand scaffold used in the development of phosphorescent Iridium(III) complexes for Organic Light Emitting Diodes (OLEDs). Unlike the more common 1-phenylisoquinoline (piq) derivatives, the 4-substituted isoquinoline architecture offers unique electronic tuning capabilities, particularly for shifting emission spectra towards the deep red/NIR region when cyclometallated.

This guide moves beyond generic literature procedures, addressing the specific "pain points" of heteroaryl-heteroaryl cross-coupling—specifically the instability of 2-pyridyl boronates—and provides a robust, self-validating protocol for high-purity synthesis.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis of 4-(pyridin-2-yl)isoquinoline presents a classic cross-coupling dilemma: which ring should bear the nucleophilic boron species and which the electrophilic halide?

The "Expert" Route Selection
  • Route A (Not Recommended): 4-Bromoisoquinoline + 2-Pyridylboronic acid.

    • Flaw: 2-Pyridylboronic acids are notoriously unstable. They suffer from rapid protodeboronation and slow transmetallation due to the electron-deficient nature of the pyridine ring and the formation of unreactive "ate" complexes.

  • Route B (Recommended): 4-Isoquinolinylboronic acid + 2-Bromopyridine.

    • Advantage:[1][2] 4-Isoquinolinylboronic acid is significantly more stable than its 2-pyridyl counterpart. 2-Bromopyridine is a cheap, commercially available, and highly reactive electrophile. This route minimizes side reactions and maximizes catalyst turnover.

Reaction Scheme Visualization

ReactionScheme IsoBoron 4-Isoquinolinylboronic acid (Nucleophile) Conditions Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 M) Toluene/EtOH/H2O Reflux, 12h IsoBoron->Conditions PyBromide 2-Bromopyridine (Electrophile) PyBromide->Conditions Product 4-(Pyridin-2-yl)isoquinoline (Target Ligand) Conditions->Product Suzuki-Miyaura Cross-Coupling

Figure 1: The strategic Suzuki-Miyaura coupling pathway utilizing the stable isoquinolinyl boronate species.

Experimental Protocol

Reagents and Equipment Table
Reagent / MaterialCAS No.[3][4][5]Equiv.[6]Amount (Example)Role
4-Isoquinolinylboronic acid 192182-54-01.21.04 gNucleophile
2-Bromopyridine 109-04-61.00.79 g (0.48 mL)Electrophile
Pd(PPh₃)₄ 14221-01-30.05289 mgCatalyst
Sodium Carbonate (Na₂CO₃) 497-19-83.01.59 gBase
Toluene 108-88-3-20 mLSolvent (Non-polar)
Ethanol 64-17-5-5 mLCo-solvent (Miscibility)
Deionized Water 7732-18-5-5 mLSolvent (Base)

Equipment:

  • 100 mL Schlenk flask or 3-neck round bottom flask.

  • Reflux condenser with inert gas (Nitrogen/Argon) inlet.

  • Magnetic stir bar (oval or cross-shaped for efficient mixing).

  • Vacuum/Gas manifold (Schlenk line) for degassing.

Step-by-Step Methodology
Phase 1: Reaction Setup (Oxygen Exclusion is Critical)
  • Dissolution: In the 100 mL Schlenk flask, charge 2-bromopyridine (5.0 mmol) and 4-isoquinolinylboronic acid (6.0 mmol).

  • Solvent Addition: Add Toluene (20 mL) and Ethanol (5 mL).

  • Base Activation: Dissolve Na₂CO₃ (15.0 mmol) in minimal water (approx. 5-7 mL) and add to the reaction flask. Note: The biphasic system requires vigorous stirring.

  • Degassing (The "Self-Validating" Step):

    • Why? Oxygen poisons the Pd(0) species, turning the active yellow catalyst to inactive black Pd-black precipitate prematurely.

    • Action: Perform 3 cycles of "Freeze-Pump-Thaw" OR vigorously bubble Nitrogen through the solution for 20 minutes.

  • Catalyst Addition: Under a positive stream of Nitrogen, add Pd(PPh₃)₄ (5 mol%).[7] The solution should turn a bright yellow/orange color.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to reflux (approx. 90-100°C external bath temp) with vigorous stirring.

  • Timecourse: Run for 12–15 hours.

  • QC Check (TLC):

    • Mobile Phase: 50% Ethyl Acetate in Hexanes.

    • Observation: The starting material (2-bromopyridine) is UV active. Monitor its disappearance. The product will appear as a highly fluorescent spot (blue/purple under 254/365 nm UV) with a lower Rf than the bromide but higher than the boronic acid.

Phase 3: Work-up & Purification
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

  • Extraction: Separate layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

    • Tip: Isoquinoline derivatives can be sticky. If an emulsion forms, add a small amount of brine or filter through a Celite pad.

  • Drying: Combine organic layers, wash with Brine (sat. NaCl), and dry over anhydrous MgSO₄. Filter and concentrate in vacuo.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Note: The pyridine nitrogen can cause tailing. If observed, add 1% Triethylamine to the eluent.

Workflow Visualization

Workflow setup SETUP Combine Reagents Degas Solvents (Critial) catalysis CATALYSIS Add Pd(PPh3)4 Reflux 12h @ 100°C setup->catalysis monitoring MONITORING (TLC) Check disappearance of Bromide Look for Fluorescent Product catalysis->monitoring workup WORKUP Extract (EtOAc/Water) Dry (MgSO4) & Concentrate monitoring->workup Conversion >95% purification PURIFICATION Column Chromatography (Hexanes/EtOAc) workup->purification

Figure 2: Operational workflow emphasizing the critical monitoring checkpoint.

Characterization & Quality Control

To validate the synthesis, compare your isolated product against these expected parameters.

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (500 MHz, CDCl₃):

    • Diagnostic Signals: Look for the singlet at ~9.3 ppm (Isoquinoline H1) and the singlet at ~8.8 ppm (Isoquinoline H3). The pyridine protons will appear as a distinct set of multiplets between 7.0–8.7 ppm.

    • Shift Logic: The H3 proton of isoquinoline will be deshielded due to the proximity of the pyridine ring nitrogen (if planar) or ring current effects.

  • Mass Spectrometry (ESI+):

    • Calculated Mass (C₁₄H₁₀N₂): 206.08

    • Observed [M+H]⁺: 207.1

Process Troubleshooting (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (<40%) Protodeboronation of Boronic AcidSwitch base to K₃PO₄ (anhydrous) and solvent to Dioxane . This reduces water content which accelerates deboronation.
Black Precipitate Early Oxygen IngressImprove degassing. Ensure system is under positive Nitrogen pressure.[3] Add catalyst after degassing.[2]
Product Tailing on Column Interaction with SilicaAdd 1% Triethylamine to the mobile phase to neutralize acidic sites on the silica gel.
Starting Material Remains Catalyst DeactivationAdd an additional 2 mol% of Pd catalyst and reflux for another 4 hours.

Safety & Handling

  • 2-Bromopyridine: Toxic if swallowed and absorbed through skin. Handle in a fume hood.

  • Palladium Catalysts: Can cause sensitization. Avoid dust inhalation.[4]

  • Solvents: Toluene is a reproductive toxin. Use appropriate PPE (nitrile gloves, safety glasses).

References

  • Suzuki Coupling of Pyridyl Boronates: Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[8] [Link]

  • Application in OLEDs (Iridium Complexes): Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society.[8] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Pyridin-2-yl-isoquinoline Derivatives

Status: Operational Ticket ID: CHEM-ISOQ-4PY-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The Bidentate Challenge Welcome to the technical support hub for 4-Pyridin-2-yl-isoqui...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-ISOQ-4PY-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Bidentate Challenge

Welcome to the technical support hub for 4-Pyridin-2-yl-isoquinoline derivatives. Unlike standard isoquinolines, this specific scaffold presents a unique "double-edged" challenge in purification:

  • Lewis Basicity: The presence of two nitrogen atoms (pyridine

    
     and isoquinoline 
    
    
    
    ) creates a highly basic surface that interacts aggressively with acidic stationary phases (silica).
  • Metal Chelation: The geometry of the 4-(pyridin-2-yl) substitution creates a bidentate binding pocket (similar to 2,2'-bipyridine). If your synthesis involved Palladium (Suzuki/Stille) or Rhodium (C-H activation), the metal is likely trapped within this pocket, resisting standard washes.

This guide provides self-validating protocols to resolve these specific issues.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks/tails on silica gel and co-elutes with impurities." Diagnosis: Strong acid-base interaction between the substrate's basic nitrogens and the acidic silanol groups (


) on the silica surface.
Protocol A: The "Amine Block" Method (Silica Gel)

Use this if you must use standard silica flash cartridges.

The Logic: You must "cap" the active silanol sites with a volatile base before your product interacts with them.

  • Pre-equilibration: Flush the column with 3 Column Volumes (CV) of Hexane containing 1-2% Triethylamine (TEA) .

  • Mobile Phase: Prepare your gradient (e.g., EtOAc/Hexane) but maintain 1% TEA throughout the run.

  • Sample Loading: Load via solid load (Celite or amine-functionalized silica) rather than liquid load to prevent band broadening at the head of the column.

Protocol B: The "Stationary Switch" (Neutral Alumina)

Use this if Protocol A fails or if your compound is acid-sensitive.

The Logic: Aluminum oxide (Alumina) lacks the highly acidic protons of silica. For pyridine-isoquinoline systems, Neutral Alumina (Brockmann Grade III) is the gold standard.

ParameterSilica Gel (Standard)Neutral Alumina (Recommended)
Surface pH Acidic (~4.0 - 5.[1]0)Neutral (~7.0 - 7.[1]5)
Retention Mechanism H-Bonding + DipoleLewis Acid/Base Interaction
Tailing Risk High (requires TEA)Low (No modifier needed)
Loading Capacity HighModerate (Use larger column)
Visualization: Chromatography Decision Tree

ChromatographyLogic Start Start: Crude Mixture CheckTLC Run TLC on Silica (with 1% TEA) Start->CheckTLC Streak Does it streak? CheckTLC->Streak SilicaRoute Use Silica Column + 1% TEA in Eluent Streak->SilicaRoute No (Clean Spot) AluminaRoute Switch to Neutral Alumina (Brockmann III) Streak->AluminaRoute Yes (Tailing) RP_HPLC Final Resort: Reverse Phase (C18) High pH Buffer (NH4HCO3) AluminaRoute->RP_HPLC Still failing?

Figure 1: Decision logic for selecting the correct stationary phase based on TLC behavior.

Module 2: Metal Decontamination (Palladium/Rhodium Removal)

Issue: "The product is colored (grey/brown) or NMR shows broad peaks, despite column chromatography." Diagnosis: The 4-pyridin-2-yl-isoquinoline motif is a chelating ligand . It has sequestered the catalyst metal (Pd or Rh) into a stable coordination complex. Standard silica columns will not remove this.

The Solution: Competitive Chelation

You must introduce a ligand with a higher affinity for the metal than your product.

Method 1: Solid-Supported Scavengers (Recommended)

Best for: High-value intermediates (mg to g scale).

  • Dissolve: Dissolve crude material in THF or DCM (10 mL/g).

  • Add Scavenger: Add SiliaMetS® Thiol or Si-TMT (Trimercaptotriazine) resin.

    • Ratio: 3-4 equivalents relative to the expected metal content (or 10-20% w/w relative to substrate).

  • Incubate: Stir at 40°C for 4–12 hours. The elevated temperature promotes ligand exchange (Metal leaves your product -> binds to Resin).

  • Filter: Filter through a 0.45 µm PTFE frit or Celite pad.

  • Result: Metal remains on the resin; filtrate contains pure ligand.

Method 2: The "Cysteine Wash" (Cost-Effective)

Best for: Large scale (>10 g).

  • Dissolve product in EtOAc.

  • Prepare a 10% aqueous solution of N-Acetylcysteine (or EDTA, adjusted to pH 8).

  • Stir the biphasic mixture vigorously for 1 hour. Note: Shaking in a funnel is insufficient; vigorous stirring is required to break the chelate.

  • Separate layers. The aqueous layer will turn dark/colored as it extracts the metal.

Visualization: Metal Scavenging Workflow

MetalRemoval Crude Crude Product (Pd/Rh Contaminated) Dissolve Dissolve in THF/DCM Crude->Dissolve AddResin Add Si-TMT Resin (Heat to 40°C) Dissolve->AddResin Exchange Ligand Exchange (Pd moves to Resin) AddResin->Exchange 4-12 Hours Filter Filtration (Remove Resin) Exchange->Filter Pure Pure Product (Metal Free) Filter->Pure

Figure 2: Workflow for removing chelated metals using solid-supported scavengers.

Module 3: Crystallization & Isolation

Issue: "The compound oils out instead of crystallizing." Diagnosis: The rotational freedom between the pyridine and isoquinoline rings, combined with residual solvent, often inhibits lattice formation.

Protocol: Vapor Diffusion (The "Slow Crash")

  • Inner Vial: Dissolve the compound in a minimum amount of "Good Solvent" (DCM or Acetone).

  • Outer Vial: Place the open inner vial inside a larger jar containing "Bad Solvent" (Pentane or Diethyl Ether).

  • Seal: Close the outer jar.

  • Wait: Over 24 hours, the pentane vapors will diffuse into the DCM, slowly lowering solubility and forcing controlled crystal growth.

Solvent Systems Table:

MethodGood Solvent (Dissolver)Bad Solvent (Crasher)Notes
Vapor Diffusion DCMPentaneBest for X-ray quality crystals.[1]
Recrystallization Ethanol (Hot)Water (Cold)Add water dropwise to hot EtOH solution until turbid.[1]
Trituration Diethyl EtherHexaneVigorously sonicate the oil in ether/hexane to induce powder formation.[1]

Frequently Asked Questions (FAQ)

Q: Can I use C18 Reverse Phase chromatography? A: Yes, but pH control is critical.

  • Low pH (0.1% TFA): The nitrogens will be protonated (

    
     and 
    
    
    
    ). The molecule will be very polar and elute early. Good for solubility, but peak shape can be broad.
  • High pH (10mM Ammonium Bicarbonate, pH 10): The molecule remains neutral. This usually provides better retention and peak shape for these hydrophobic aromatics, but ensure your C18 column is "hybrid" or high-pH stable.

Q: My NMR shows a "ghost" set of peaks. Is it an isomer? A: It might be a rotamer or a protonation state . 4-Pyridin-2-yl-isoquinoline has a biaryl bond. If bulky substituents are present (e.g., at the isoquinoline C3 position), rotation might be restricted (atropisomerism). Test: Run High-Temperature NMR (e.g., in DMSO-d6 at 80°C). If the peaks coalesce, it's a rotamer. If they remain distinct, it's a regioisomer impurity.

References

  • Synthesis & Scaffolds: Synthesis of 4-(pyridin-2-yl)isoquinolin-3-ol via Rh(III)-catalyzed cascade C–H activation. ResearchGate.

  • Basicity Data: pKa Data Compiled by R. Williams (Isoquinoline pKa ~5.4, Pyridine ~5.2). Organic Chemistry Data.[2]

  • Metal Removal: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. ACS Organic Process Research & Development.

  • Stationary Phase Selection: Comparison of silica and alumina columns for HPLC of basic drugs. PubMed.

  • General Properties: Isoquinoline Properties and Solubility.[2][3][4] NIST Chemistry WebBook / Chemeo.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Pyridin-2-yl-isoquinoline Synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Pyridin-2-yl-isoquinoline. This valuable scaffold is prevalent in numerous biologi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Pyridin-2-yl-isoquinoline. This valuable scaffold is prevalent in numerous biologically active molecules, and its efficient synthesis is crucial for advancing research and development in medicinal chemistry. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive analysis of reaction parameters to empower you to overcome common challenges and optimize your synthetic strategy.

I. Understanding the Synthesis: The Suzuki-Miyaura Coupling Approach

The most common and versatile method for the synthesis of 4-Pyridin-2-yl-isoquinoline is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a 4-haloisoquinoline (typically 4-bromo- or 4-chloroisoquinoline) and a 2-pyridinylboronic acid or its corresponding ester derivative.[1]

The catalytic cycle, a cornerstone of this transformation, involves three key steps: oxidative addition of the palladium(0) catalyst to the 4-haloisoquinoline, transmetalation with the 2-pyridinylboronic acid derivative, and reductive elimination to yield the desired product and regenerate the active palladium(0) species.[1]

Reaction Scheme:

Suzuki_Miyaura_Reaction 4-Haloisoquinoline 4-Haloisoquinoline (X = Br, Cl) Product 4-Pyridin-2-yl-isoquinoline 4-Haloisoquinoline->Product Suzuki-Miyaura Coupling 2-Pyridinylboronic_Acid 2-Pyridinylboronic Acid or Ester 2-Pyridinylboronic_Acid->Product Catalyst Pd(0) Catalyst Base Catalyst->Product

Caption: General scheme for the Suzuki-Miyaura synthesis of 4-Pyridin-2-yl-isoquinoline.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-Pyridin-2-yl-isoquinoline via Suzuki-Miyaura coupling.

Q1: My reaction is sluggish or shows no conversion to the desired product. What are the likely causes and how can I troubleshoot this?

A1: A stalled reaction is a frequent challenge and can stem from several factors. Here's a systematic approach to diagnosing and resolving the issue:

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source is of high quality and stored under an inert atmosphere. If using a Pd(II) precatalyst, its reduction to Pd(0) might be inefficient.

    • Solution: Use a fresh batch of catalyst. Consider employing a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust, air-stable precatalyst such as a Buchwald-type G3 precatalyst.[2]

  • Ligand Degradation: Phosphine ligands are prone to oxidation.

    • Solution: Use fresh ligands stored under an inert atmosphere. Buchwald and Fu's bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective for challenging couplings involving heteroaromatics.[2]

  • Catalyst Inhibition by Nitrogen Heterocycles: The nitrogen atoms in both the isoquinoline and pyridine rings can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]

    • Solution: The use of bulky ligands can sterically shield the palladium, mitigating this inhibition.[2]

  • Inadequate Degassing: Oxygen can irreversibly oxidize the active Pd(0) catalyst.

    • Solution: Thoroughly degas your solvent and the reaction mixture by purging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Low Reaction Temperature: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 100 °C or higher, while monitoring for product formation and potential decomposition.

Q2: I am observing a significant amount of a byproduct that appears to be the deborylated pyridine. What is happening and how can I prevent it?

A2: This side product results from protodeboronation , the cleavage of the C-B bond of the 2-pyridinylboronic acid and its replacement with a C-H bond. This is a common issue with heteroaryl boronic acids, especially under basic conditions.[2]

  • Instability of Pyridinylboronic Acid: Pyridinylboronic acids are known to be susceptible to hydrolysis and subsequent protodeboronation.

    • Solution 1: Use a More Stable Boronic Acid Derivative. Pinacol esters of 2-pyridinylboronic acid are generally more stable and less prone to protodeboronation. Potassium pyridinyltrifluoroborates are another stable alternative.[2]

    • Solution 2: Optimize the Base and Solvent. A weaker base (e.g., K₂CO₃ instead of K₃PO₄) and anhydrous reaction conditions can sometimes suppress protodeboronation. However, the choice of base is critical for the transmetalation step, so a careful balance is needed.[3][4]

    • Solution 3: Control Reaction Time and Temperature. Prolonged reaction times and high temperatures can exacerbate protodeboronation. Monitor the reaction closely and stop it once the starting material is consumed.

Q3: My reaction is producing a complex mixture of products, including what appears to be homocoupling of the starting materials. How can I improve the selectivity?

A3: Homocoupling, the formation of bipyridines or biisoquinolines, is another common side reaction.

  • Presence of Oxygen: As mentioned, oxygen can promote the homocoupling of boronic acids.

    • Solution: Rigorous degassing is crucial.

  • Inefficient Transmetalation: If the transmetalation step is slow, the oxidative addition intermediate can undergo side reactions, including homocoupling.

    • Solution: Optimize the base and consider the use of a co-solvent like water (if compatible with your substrates) to facilitate the transmetalation. The choice of ligand is also critical in promoting the desired cross-coupling pathway.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Catalyst, Ligand, Boronic Acid, Solvent) Start->Check_Reagents Degassing Ensure Rigorous Degassing Check_Reagents->Degassing Optimize_Conditions Systematically Optimize Reaction Conditions Degassing->Optimize_Conditions Check_Side_Reactions Analyze Byproducts (TLC, LC-MS, NMR) Optimize_Conditions->Check_Side_Reactions Protodeboronation Protodeboronation Observed? Check_Side_Reactions->Protodeboronation Homocoupling Homocoupling Observed? Check_Side_Reactions->Homocoupling Use_Boronic_Ester Switch to Boronic Ester or Trifluoroborate Protodeboronation->Use_Boronic_Ester Yes Optimize_Base_Solvent Optimize Base and Solvent System Protodeboronation->Optimize_Base_Solvent No Homocoupling->Optimize_Base_Solvent No Optimize_Ligand Screen Different Ligands (e.g., Buchwald, NHC) Homocoupling->Optimize_Ligand Yes Adjust_Temp_Time Adjust Temperature and Reaction Time Use_Boronic_Ester->Adjust_Temp_Time Optimize_Base_Solvent->Adjust_Temp_Time Optimize_Ligand->Adjust_Temp_Time Successful_Reaction Successful Synthesis Adjust_Temp_Time->Successful_Reaction

Caption: A systematic workflow for troubleshooting the Suzuki-Miyaura synthesis of 4-Pyridin-2-yl-isoquinoline.

III. Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of 4-Pyridin-2-yl-isoquinoline. It is recommended to perform a small-scale test reaction first to fine-tune the conditions for your specific substrates and laboratory setup.

Materials:

  • 4-Chloroisoquinoline (1.0 equiv)

  • 2-(Pinacolato)borylpyridine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloroisoquinoline (1.0 mmol, 163.6 mg), 2-(pinacolato)borylpyridine (1.2 mmol, 246.1 mg), Pd₂(dba)₃ (0.025 mmol, 22.9 mg), SPhos (0.05 mmol, 20.5 mg), and finely ground K₃PO₄ (3.0 mmol, 636.8 mg).

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Replace the septum with a Teflon screw cap, and place the tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-Pyridin-2-yl-isoquinoline.

IV. Data on Reaction Parameter Optimization

The choice of catalyst, ligand, base, and solvent significantly impacts the yield of the Suzuki-Miyaura coupling. The following table summarizes typical trends observed in the optimization of similar heteroaryl-heteroaryl couplings.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O100Low to Moderate
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O100Good to Excellent
3PdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O85Moderate
4Pd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (2)THF80Good
5Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Acetonitrile/H₂O80Moderate to Good

Note: Yields are illustrative and can vary depending on the specific substrates and reaction conditions.[3][4][5]

V. Alternative Synthetic Routes

While Suzuki-Miyaura coupling is the workhorse for this transformation, other methods can be considered, particularly if the required boronic acid is unavailable or if the coupling proves to be exceptionally challenging.

  • Rhodium(III)-Catalyzed C-H Activation: An alternative approach involves the Rh(III)-catalyzed cascade C-H activation and denitrogenative annulation, which can lead to related structures like 4-(pyridin-2-yl)isoquinolin-3-ol.[6]

  • Nickel-Catalyzed Cycloaddition: Nickel-catalyzed [2+2+2] cycloaddition reactions of 3,4-pyridynes with alkynes can provide access to the isoquinoline core.[7]

VI. Purification of 4-Pyridin-2-yl-isoquinoline

The final product is typically a solid at room temperature. Purification can be achieved through standard laboratory techniques.

  • Column Chromatography: Silica gel chromatography is the most common method for purifying the crude product. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate) is usually effective.

  • Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed to obtain highly pure crystalline material.[8]

VII. References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981 , 20(7), 586-587.

  • Hocek, M., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace, 2003 .

  • Khan, I., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2019 , 24(1), 135.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link].

  • Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129(42), 12614-12615.

  • Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link].

  • Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link].

  • Raposo, M. M. M., et al. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 2002 , 7(8), 618-633.

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].

  • Bryce, M. R., et al. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 2002 , 67(21), 7541-7546.

  • Li, W., et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 2008 , 10(17), 3781-3784.

  • Mishra, D. R., et al. Synthesis of 4-(pyridin-2-yl)isoquinolin-3-ol 15 via Rh(III)-catalyzed... ResearchGate, 2023 .

  • Tanaka, Y., et al. SYNTHESIS OF SUBSTITUTED ISOQUINOLINES VIA NI-CATALYZED [2+2+2] CYCLOADDITION OF 3,4-PYRIDYNES WITH ALKYNES. HETEROCYCLES, 2009 , 78(12), 2947.

  • Richard, E., et al. Method for the isolation and purification of pyridinoline and deoxypyridinoline crosslinks from bone by liquid chromatographic techniques. Journal of Chromatography B: Biomedical Sciences and Applications, 1997 , 694(1), 31-39.

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link].

  • Singh, R., et al. Optimization table for the Suzuki-Miyaura cross-coupling reactions a. ResearchGate, 2019 .

  • Cortes, D., et al. Synthesis of pyrido[2,1-a]isoquinolin-4-ones and oxazino[2,3-a]isoquinolin-4-ones: new inhibitors of mitochondrial respiratory chain. European Journal of Medicinal Chemistry, 2013 , 69, 391-400.

  • Zala, S. P. Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 2012 , 4(2), 10-22.

  • Rickhaus, M. How can I solve my problem with Suzuki coupling? ResearchGate, 2014 .

  • Preparation and Properties of Isoquinoline. SlideShare. Available at: [Link].

  • Bryce, M. R., et al. Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. PubMed, 2002 .

  • Aydoğan, F., et al. New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. DergiPark, 2004 .

  • Salingue, F. H., et al. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate, 2004 .

  • Geyl, K. K., et al. Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. Organic & Biomolecular Chemistry, 2021 , 19(27), 6059-6065.

  • University of Rochester. Recrystallization and Crystallization. Available at: [Link].

  • Moran, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 2019 , 9(58), 33623-33627.

  • Al-Omar, M. A., et al. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Molecules, 2012 , 17(7), 8273-8286.

  • Scribd. Isoquinoline. Available at: [Link].

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link].

  • Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link].

  • MacMillan, D. W. C., et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 2021 , 11(15), 9546-9553.

  • Stavber, S., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2017 , 22(10), 1638.

Sources

Troubleshooting

Overcoming solubility issues of 4-Pyridin-2-yl-isoquinoline in aqueous media

Technical Support Center: Solubilization Strategies for 4-Pyridin-2-yl-isoquinoline Status: Operational Subject: 4-Pyridin-2-yl-isoquinoline (4-PIQ) Application: Aqueous Formulation & Bioassay Preparation Assigned Specia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for 4-Pyridin-2-yl-isoquinoline

Status: Operational Subject: 4-Pyridin-2-yl-isoquinoline (4-PIQ) Application: Aqueous Formulation & Bioassay Preparation Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: The "Brick Dust" Challenge

4-Pyridin-2-yl-isoquinoline (4-PIQ) presents a classic medicinal chemistry challenge often described as "brick dust." Its structure—a planar, bi-heterocyclic aromatic system—favors strong


-

stacking in the solid state.[1][2] This high crystal lattice energy, combined with moderate lipophilicity (LogP

2.5–3.[2][3]0) and weak basicity (pKa

5.2), results in negligible solubility in neutral aqueous media (pH 7.4).[2]

This guide provides a tiered approach to solubilization, moving from simple pH manipulation to advanced encapsulation, ensuring you can maintain concentration without compromising biological data integrity.[2]

Module 1: pH Manipulation & Salt Formation

Q: Why does my compound precipitate immediately in PBS (pH 7.4)?

A: At pH 7.4, 4-PIQ exists almost entirely as a neutral, uncharged free base.[1][2] The molecule contains two basic nitrogen atoms (pyridine and isoquinoline rings).[2][3] The pKa of the isoquinoline nitrogen is approximately 5.1–5.4 , and the pyridine nitrogen is similar (


 5.2).

According to the Henderson-Hasselbalch equation , a base is 50% ionized when pH = pKa.[2] To achieve >99% ionization (and maximum solubility), the pH must be at least 2 units below the pKa.

  • pH 7.4: Neutral species dominates

    
     Insoluble.[1][2][3]
    
  • pH 3.0: Cationic (protonated) species dominates

    
     Soluble.[1][2][3]
    

Protocol: The "Golden Rule" of pH Adjustment Do not dissolve the solid directly in neutral buffer. Follow this "Acid-First" protocol:

  • Weigh the solid 4-PIQ.[1][2][3]

  • Dissolve in a minimal volume of 0.1 M HCl or Methanesulfonic Acid (MSA) .[1][2][3] The compound should dissolve readily as it forms the salt in situ.

  • Slowly dilute with water or buffer.[1][2][3]

    • Warning: If you dilute with a strong buffer (like 10x PBS), the pH may snap back to 7.4, causing immediate reprecipitation. Monitor pH during dilution.

Q: Which salt form should I isolate for long-term stability?

A: While Hydrochloride (HCl) is the standard first choice, Mesylate (Methanesulfonate) salts often provide superior solubility for weak bases like isoquinolines. The larger counter-ion breaks up the crystal lattice more effectively than the small chloride ion.

Table 1: Theoretical Salt Screen for 4-PIQ

Counter-ionAcid UsedRationaleExpected Outcome
Chloride Hydrochloric Acid (HCl)Standard, pharmaceutically acceptable.[1][2][3]Good solubility, but high risk of "Common Ion Effect" in saline (NaCl) media.[2]
Mesylate Methanesulfonic AcidLowers lattice energy; often less hygroscopic.[1][2][3]Highest Recommendation. Often yields >10x solubility vs HCl.[1][2][3]
Citrate Citric AcidOrganic, tricarboxylic.[2][3]Moderate solubility; useful if pH must be kept closer to 4-5.[1][2][3]

Module 2: Cosolvent Systems (The "Universal" Solvent)

Q: I cannot use acidic pH for my cell assay. How do I keep it soluble at pH 7.4?

A: You must reduce the dielectric constant of the media using cosolvents. A mixture of DMSO , PEG 400 , and Water is the industry standard "Golden Triangle" for early discovery.

The "Standard 20" Formulation Protocol Use this for IV dosing (rodents) or high-concentration stock solutions.[1][2][3]

  • Dissolve: 4-PIQ in 100% DMSO (Concentration: 20x final target).

  • Add: PEG 400 (Polyethylene Glycol).[1][2][3][4][5][6] Vortex heavily.[1][2][3]

  • Add: Water/Saline (dropwise with vortexing).

Recommended Ratios (v/v):

ComponentRoleRatio A (High Sol.)Ratio B (Tolerable IV)
DMSO Primary Solubilizer10%5%
PEG 400 Cosolvent/Stabilizer40%40%
Water/Saline Bulk Vehicle50%55%
  • Note: Always add water LAST .[1][2][3] Adding water to DMSO stock directly can cause an exothermic "crash out" if not buffered by the PEG 400 first.[2][3]

Module 3: Advanced Encapsulation (Cyclodextrins)

Q: DMSO is toxic to my cells. What is the "cleanest" alternative?

A: Use Sulfobutyl ether-beta-cyclodextrin (SBE-


-CD)  (e.g., Captisol®) or Hydroxypropyl-beta-cyclodextrin (HP-

-CD)
.[1][2][3] The 4-PIQ molecule is planar and hydrophobic, making it an ideal "guest" for the hydrophobic cavity of the cyclodextrin "host." This shields the hydrophobic rings from the water while the hydrophilic exterior keeps the complex dissolved.

Protocol: Phase Solubility Complexation

  • Prepare a 20% w/v solution of HP-

    
    -CD in water (or PBS).[1][2][3]
    
  • Add excess 4-PIQ solid to the solution.

  • Autoclave or stir at 50°C for 4 hours (Heat facilitates entry into the cavity).

  • Filter through a 0.22

    
    m filter to remove uncomplexed solid.[1][2][3]
    
  • Analyze filtrate by HPLC to determine soluble concentration.[1][2][3]

Module 4: Troubleshooting & Logic Flows

Q: My compound dissolves in DMSO but crashes when added to media. Why?

A: This is "Dilution Shock." When you add 1


L of DMSO stock to 1 mL of media, the solvent power drops exponentially.[2] The local concentration of 4-PIQ exceeds its aqueous solubility limit before it can disperse.[1][2][3]

Solution:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate step (e.g., dilute into PEG400 or serum-free media first).[1][2][3]

  • Sonicate: Sonicate the media immediately upon addition.

Visual Guide: Solubilization Decision Tree

SolubilityStrategy Start Start: 4-PIQ Solid IsAcidOK Is Acidic pH (3-4) Permissible? Start->IsAcidOK AcidYes Yes (e.g., Oral gavage, specific assays) IsAcidOK->AcidYes High Solubility AcidNo No (e.g., Cell culture, IV) IsAcidOK->AcidNo Neutral pH Req. SaltScreen Protocol A: Salt Formation (Use Mesylate or HCl) AcidYes->SaltScreen CosolventCheck Is DMSO/PEG Tolerated? AcidNo->CosolventCheck CosolventYes Protocol B: Cosolvent System (5% DMSO / 40% PEG400) CosolventCheck->CosolventYes Yes CosolventNo Protocol C: Cyclodextrin (20% HP-beta-CD) CosolventCheck->CosolventNo No (Toxicity)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Visual Guide: The "Crash Out" Diagnosis

Precipitation Precip Precipitation Observed CheckpH Check pH of final solution Precip->CheckpH pHHigh pH > 6.0 CheckpH->pHHigh pHLow pH < 5.0 CheckpH->pHLow Action1 Cause: Free Base Formation Fix: Add buffer/acid to maintain pH < 5 pHHigh->Action1 Action2 Cause: Salting Out / Common Ion Fix: Switch from Saline to Dextrose (D5W) pHLow->Action2

Figure 2: Troubleshooting workflow for unexpected precipitation events.

References

  • Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[1][2][3][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]

  • Yalkowsky, S. H., et al. (2010).[2][3] Solubility and Solubilization in Aqueous Media. Oxford University Press.[1][2][3] (Standard reference for "Brick Dust" molecules).

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][6][7][8] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2]

  • FDA Center for Drug Evaluation and Research. (2017). Q3C(R6) Impurities: Guideline for Residual Solvents. (Basis for DMSO/Ethanol limits).

  • PubChem. (2024).[1][2][3] Isoquinoline Compound Summary. National Library of Medicine.[1][2][3] (Source for pKa/LogP data).

Sources

Optimization

Scaling up the production of 4-Pyridin-2-yl-isoquinoline for preclinical studies

Status: Active Ticket ID: #SC-ISOQ-PYR-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: Transitioning from Medicinal Chemistry (mg scale) to Preclinical Development (kg scale). E...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #SC-ISOQ-PYR-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: Transitioning from Medicinal Chemistry (mg scale) to Preclinical Development (kg scale).

Executive Summary

Scaling up 4-(pyridin-2-yl)isoquinoline presents a classic "heterocycle-heterocycle" coupling challenge. The primary bottleneck is the instability of 2-pyridyl boron species (rapid protodeboronation) and the difficulty of purifying basic nitrogen-containing heterocycles without chromatography.

This guide replaces standard medicinal chemistry protocols (e.g., Pd(PPh3)4, aqueous base) with robust process-chemistry methodologies designed for kilogram-scale production.

Module 1: Synthetic Route Optimization

The Core Problem: Why is my reaction stalling or yielding <40%?

Diagnosis: You are likely experiencing protodeboronation . In standard Suzuki-Miyaura couplings, 2-pyridylboronic acid is notoriously unstable. The lone pair on the pyridine nitrogen coordinates to the boron atom, facilitating hydrolysis and subsequent loss of the boron group before transmetallation can occur.

The Solution: The "Slow-Release" or "Anhydrous" Strategy

We recommend two validated pathways for scale-up. Pathway A is preferred for operational simplicity; Pathway B is preferred if cost of goods (COGS) is the primary driver.

Pathway A: MIDA Boronate "Slow Release" (Recommended)

Use 2-pyridyl MIDA boronate instead of the free boronic acid. The MIDA (N-methyliminodiacetic acid) ligand protects the boron atom, releasing the active boronic acid slowly under hydrolytic conditions, matching the rate of the catalytic cycle.

  • Reagents: 4-Bromoisoquinoline (1.0 eq), 2-Pyridyl MIDA boronate (1.2 eq), K3PO4 (3.0 eq).

  • Catalyst: Pd(OAc)2 (1 mol%) + XPhos (2 mol%) or XPhos Pd G4.

  • Solvent: THF:Water (10:1).

  • Temp: 60°C.

Pathway B: Anhydrous Activation (Negishi-like Suzuki)

If MIDA esters are too expensive, use the Lithium Triisopropyl Borate method.

  • Generate 2-lithiopyridine (from 2-bromopyridine + nBuLi) at -78°C.

  • Quench with B(OiPr)3 to form the "ate" complex.

  • Couple directly in situ without isolating the boronic acid.

Troubleshooting Q&A

Q: The reaction turns black immediately. Is the catalyst dead? A: Not necessarily, but "Pd black" precipitation indicates ligand dissociation. Isoquinoline and Pyridine are both strong


-donors that can displace weak phosphines (like PPh3).
  • Fix: Switch to bulky, electron-rich ligands like XPhos or SPhos (Buchwald ligands). These form a tight coordination sphere that prevents the heterocycles from poisoning the catalyst.

Q: I see a large "des-boron" impurity (Pyridine) in the LC-MS. A: This confirms protodeboronation.

  • Fix: Lower the water concentration. If using free boronic acid, switch to anhydrous dioxane with Cs2CO3 as the base. Water accelerates the destructive hydrolysis of the C-B bond in 2-pyridyl systems.

Module 2: Purification & Isolation (The "No-Column" Directive)

Directive: At >100g scale, silica gel chromatography is economically and environmentally non-viable. You must isolate via crystallization.

Protocol: Salt Formation Strategy

The 4-(pyridin-2-yl)isoquinoline scaffold possesses two basic nitrogen atoms. The isoquinoline nitrogen is generally more basic (


) than the pyridine (

), but they are close. A bis-HCl or mono-Tosylate salt is ideal for rejection of non-basic impurities (dimers, catalyst ligands).

Step-by-Step Isolation:

  • Workup: Quench reaction with water. Extract into Isopropyl Acetate (IPAc) or Ethyl Acetate. Wash with brine.

  • Scavenging (Crucial): Add SiliaMetS® Thiol (or equivalent) to the organic layer (see Module 3). Stir 4h at 50°C. Filter.

  • Salt Formation:

    • Heat the organic solution to 60°C.

    • Slowly add 1.1 eq of p-Toluenesulfonic acid (pTsOH) dissolved in Ethanol.

    • Observation: The mono-tosylate salt should crystallize upon cooling.

    • Alternative: Bubble HCl gas or add HCl/IPA to form the dihydrochloride salt.

  • Filtration: Collect solids. Wash with cold IPAc.

Visualizing the Process Workflow

G Start Crude Reaction Mixture (Suzuki Coupling) Workup Phase Separation (Aq/Org) Start->Workup Quench Scavenge Pd Scavenging (SiliaMetS Thiol) Workup->Scavenge Organic Layer Salt Salt Formation (Add pTsOH/HCl) Scavenge->Salt Filtered Solution Filter Filtration & Wash Salt->Filter Crystallization Final Pure API (>99.5% Purity) Filter->Final Dry

Caption: Figure 1. Streamlined isolation workflow avoiding chromatography.

Module 3: Impurity Control (Regulatory Compliance)

The Heavy Metal Challenge (ICH Q3D)

Target: Palladium < 10 ppm (Oral PDE).

Q: My final product is grey/off-white. Pd is >500 ppm. A: Isoquinolines are excellent ligands for Palladium. Simple washes will not remove it.

Corrective Action Plan:

  • Do NOT rely on recrystallization alone; it often co-crystallizes the metal complex.

  • Use a Chemical Scavenger:

    • Agent: 3-Mercaptopropyl ethyl sulfide silica (e.g., SiliaMetS® Thiol) or Polymer-bound Thiourea.

    • Loading: 10-20 wt% relative to the crude mass.

    • Conditions: The scavenger must be applied to the free base in solution before salt formation. Scavengers work poorly on precipitated salts.

Data: Scavenger Efficiency Comparison

MethodInitial Pd (ppm)Final Pd (ppm)API Recovery (%)Notes
Activated Carbon (Charcoal)120015088%Inefficient for pyridine-Pd complexes.
Recrystallization (EtOH)120040075%Co-crystallization risk.
Silica-Thiol Scavenger 1200 < 5 96% Recommended. Specific affinity for Pd(II).

Module 4: Safety & Calorimetry

Hazard: The coupling reaction is exothermic. Control:

  • Dosing: Do not add the catalyst to a hot mixture.

  • Adiabatic Rise: In a 1kg batch, the exotherm can raise the temperature by ~15-20°C if all reagents are mixed at once.

  • Protocol: Establish the temperature at 60°C, then dose the base (K3PO4 solution) slowly over 2 hours. This limits the reaction rate to the addition rate (feed-controlled).

Troubleshooting Decision Tree

DecisionTree Problem Low Yield / High Impurity Check1 Is the 'Des-Boron' (Pyridine) impurity dominant? Problem->Check1 Yes1 Yes: Protodeboronation Check1->Yes1 High Pyridine No1 No: Reaction Stalled Check1->No1 Low Conversion Action1 Action: Switch to MIDA Boronate or Anhydrous Conditions Yes1->Action1 Check2 Is the mixture black/precipitated? No1->Check2 Yes2 Yes: Catalyst Poisoning Check2->Yes2 No2 No: Low Reactivity Check2->No2 Action2 Action: Switch to Buchwald Ligand (XPhos/SPhos) Yes2->Action2 Action3 Action: Check O2 levels (Degas) or Increase Temp No2->Action3

Caption: Figure 2. Troubleshooting logic for 2-pyridyl coupling failures.

References

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Can Be Used for Suzuki-Miyaura Couplings of Unstable Boronic Acids." Journal of the American Chemical Society. [Link][1]

  • Billingsley, K. L., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link]

  • International Council for Harmonisation (ICH). (2019).[2][3] "Guideline Q3D(R2) on Elemental Impurities." European Medicines Agency. [Link]

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. [Link]

  • Dunn, P. J., et al. (2010). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH. (Referencing general solvent selection guides for scale-up). [Link]

Sources

Troubleshooting

Technical Support Center: 4-Pyridin-2-yl-isoquinoline (4-P2I) Experimental Guide

[1][2] Current Status: Operational Ticket Priority: High (Technical Troubleshooting) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Operational Ticket Priority: High (Technical Troubleshooting) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Deceptive" Isomer

Welcome to the technical support hub for 4-(pyridin-2-yl)isoquinoline (4-P2I) .

If you are here, you are likely experiencing low yields, purification difficulties, or failed metal complexation.[1] This is expected. Unlike its famous isomer 1-(pyridin-2-yl)isoquinoline (a standard "red" ligand in OLEDs), the 4-P2I scaffold presents unique steric and electronic challenges.[1]

The 4-position of the isoquinoline ring places the pyridine substituent in a sterically congested environment (peri-interaction with H5) and alters the chelation geometry, making standard protocols for 1-substituted isoquinolines ineffective. This guide addresses these specific pitfalls.

Module 1: Synthesis & Cross-Coupling Failures

User Report: "My Suzuki coupling between 4-bromoisoquinoline and 2-pyridylboronic acid stalled. I see starting material and deboronated pyridine."

Root Cause Analysis

You are likely falling victim to the "2-Pyridyl Boronate Trap." [1]

  • Protodeboronation: 2-Pyridyl boronic acids are notoriously unstable.[1] The electron-deficient pyridine ring facilitates rapid hydrolysis of the C-B bond before transmetallation can occur.[1]

  • Catalyst Poisoning: The basic nitrogen on the pyridine can coordinate to Palladium, displacing phosphine ligands and deactivating the catalyst.[1]

Troubleshooting Protocol
VariableStandard Protocol (Avoid)Optimized Protocol (Recommended) Why?
Boron Source 2-Pyridylboronic acid2-Pyridyl MIDA boronate or 2-Pyridyl triolborate Slow-release mechanism prevents rapid protodeboronation [1].[1][2]
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or XPhos Pd G2 Bidentate (dppf) or bulky (XPhos) ligands resist displacement by the pyridine nitrogen.[1][2]
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous) or Cs₂CO₃ Anhydrous conditions reduce hydrolytic deboronation.[1][2]
Solvent Toluene/WaterDioxane or DMF (Dry) Higher boiling points required for sterically hindered coupling.[1][2]
Visual Workflow: The "Happy Path" for Synthesis

SynthesisWorkflow Start Start: 4-Bromoisoquinoline + 2-Pyridyl Boron Source Decision Is Boron Source Protected? Start->Decision FailPath Rapid Protodeboronation (Low Yield) Decision->FailPath No (Boronic Acid) SuccessPath Slow Release of Active Nucleophile Decision->SuccessPath Yes (MIDA/Triolborate) Catalyst Catalyst Selection: Pd(dppf)Cl2 SuccessPath->Catalyst Product Product: 4-P2I (Crude Oil) Catalyst->Product Reflux 100°C, 12h

Figure 1: Decision tree for selecting the correct boron source to avoid protodeboronation pathways.

Module 2: Purification & Isolation

User Report: "The product is streaking on the column and co-eluting with impurities. It's a sticky oil."

The "Sticky Silica" Phenomenon

Isoquinolines are basic.[1] They protonate on the slightly acidic surface of standard silica gel, causing "tailing" (streaking) and poor separation.[1]

Corrective Actions
  • The "Pre-Wash" Technique:

    • Flush your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.[1] This neutralizes the acidic sites on the silica.[1]

    • Eluent: Use Hexanes:Ethyl Acetate (starting 8:[1][2]2) with 1% Et₃N maintained throughout.[1]

  • Alternative Stationary Phase:

    • Switch to Neutral Alumina (Brockmann Grade III) .[1] Alumina is less acidic than silica and often yields a clean separation for pyridine-isoquinoline systems without amine additives.[1]

  • Crystallization Trigger:

    • 4-P2I often refuses to crystallize from the oil.[1] Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA) and add cold Hexane dropwise until cloudy. Store at -20°C.

Module 3: Metal Complexation (The "Geometry Trap")

User Report: "I cannot form the Cyclometalated Iridium dimer. The reaction turns black or yields starting material."

Mechanistic Insight: C^N vs. N^N Coordination

This is the most critical failure point.[1]

  • 1-P2I (Isomer): Forms a stable 5-membered chelate ring upon C-H activation.[1]

  • 4-P2I (Your Molecule): The geometry is distorted.[1]

    • If acting as an

      
      -ligand: The bite angle is too large for stable chelation unless the ring distorts.[1]
      
    • If acting as a

      
      -ligand (Cyclometalation): C-H activation must occur at C3  of the isoquinoline.[1] This forms a 6-membered ring , which is kinetically much slower and thermodynamically less stable than the 5-membered ring of the 1-isomer [2].
      
Troubleshooting the Complexation
ObservationDiagnosisSolution
Black Precipitate Iridium decomposition (Ir colloid formation).[1][2]Lower Temperature, Longer Time. Switch from 2-ethoxyethanol (130°C) to MeOH/H₂O (reflux) to preserve the catalyst.
No Reaction Steric hindrance at C3/C5.[1][2]Solvent Switch. Use Glycerol or Ethylene Glycol to achieve higher temperatures (150°C+) to overcome the activation energy barrier for 6-membered ring formation.[1][2]
Insoluble Powder Formation of coordination polymer (bridging).[1][2]Add Ligand Excess. The ligand may be bridging two metal centers instead of chelating one.[1][2] Increase Ligand:Metal ratio to >3:1.
Visualizing the Steric Conflict

ChelationGeometry Ligand Ligand: 4-P2I PathA Path A: N^N Chelation (Unlikely) Ligand->PathA PathB Path B: C^N Cyclometalation (at C3-H) Ligand->PathB ResultA Geometry Mismatch: Nitrogens too far apart PathA->ResultA ResultB Forms 6-Membered Ring (Kinetically Slow) PathB->ResultB

Figure 2: Coordination geometry analysis showing why standard cyclometalation protocols fail.

Module 4: Storage & Stability

User Report: "My sample turned yellow/brown after a week on the bench."

  • Issue: N-Oxidation. The isoquinoline nitrogen is susceptible to oxidation by atmospheric oxygen over time, especially in solution or if traces of acid are present (forming salts that are hygroscopic).

  • Protocol:

    • Store under Argon/Nitrogen .[1]

    • Keep in the dark (isoquinolines can be photo-labile).[1]

    • Re-purification: If brown, dissolve in DCM and wash with 1M NaOH (removes N-oxide salts), then re-column.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An improved system for the Suzuki-Miyaura coupling of heteroaryl halides with heteroaryl boronic acid derivatives.[1] Journal of the American Chemical Society, 129(11), 3358-3366.[1] Link[1]

  • Su, L., et al. (2022). A copper(I)-catalyzed tandem reaction... produces densely functionalized isoquinolines.[1][3] Organic Letters, 24, 5994-5999.[1][3] Link[1]

  • BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Link[1]

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 4-(pyridin-2-yl)isoquinoline and reagents before use.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the In Vitro Validation of 4-Pyridin-2-yl-isoquinoline as a Novel Antitumor Agent

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro antitumor activity of 4-Pyridin-2-yl-isoquinoline. We move beyond simple p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro antitumor activity of 4-Pyridin-2-yl-isoquinoline. We move beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow. Our approach is designed to not only quantify the compound's efficacy but also to begin elucidating its mechanism of action, benchmarking it against established chemotherapeutics.

The Scientific Imperative: Why Investigate 4-Pyridin-2-yl-isoquinoline?

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities.[1][2][3] Many isoquinoline alkaloids, such as berberine and noscapine, have demonstrated significant anticancer effects through mechanisms that include inducing apoptosis, cell cycle arrest, and autophagy.[4][5][6] The novel compound, 4-Pyridin-2-yl-isoquinoline, represents a synthetic variant designed to explore new chemical space and potentially overcome the limitations of existing agents.

The critical first step in translating a promising chemical structure into a viable drug candidate is a thorough and systematic in vitro evaluation.[7][8] This guide outlines a multi-phase experimental plan to characterize the cytotoxic and cytostatic effects of 4-Pyridin-2-yl-isoquinoline, providing the foundational data necessary for further preclinical development.

Establishing a Comparative Framework: The Importance of Benchmarks

To contextualize the activity of a novel compound, it is essential to compare it against relevant benchmarks. A scientifically sound validation study must include:

  • A Panel of Diverse Cancer Cell Lines: We recommend a panel that includes common cancer types to assess both broad-spectrum and lineage-specific activity. For example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) are well-characterized and widely used.[3][9]

  • A Standard-of-Care Control: Cisplatin is an excellent choice. As a DNA-damaging agent, it is a cornerstone of chemotherapy. Comparing potency against cisplatin, particularly in cell lines with known resistance mechanisms, can provide immediate insight into the novelty of the compound's mechanism.[10]

  • A Class-Relevant Control: Including a well-studied natural isoquinoline alkaloid like Berberine helps to determine if 4-Pyridin-2-yl-isoquinoline offers improved potency or a different mechanistic profile compared to its chemical relatives.[4]

The Validation Workflow: A Multi-Faceted Approach

Effective in vitro validation is not a single experiment but a logical progression of assays designed to answer specific questions. Our workflow is structured to first establish cytotoxic efficacy and then to explore the underlying cellular mechanisms responsible for this activity.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis a Dose-Response & IC50 Determination (SRB or MTT Assay) b Selectivity Assessment (vs. Non-Cancerous Cell Line) a->b If potent c Apoptosis Induction (Annexin V / PI Staining) b->c d Cell Cycle Analysis (DNA Content by PI Staining) b->d e Executioner Caspase Activation (Caspase-3/7 Assay) c->e Confirm pathway f Synthesize Data vs. Comparators (Cisplatin, Berberine) c->f d->f e->f g Hypothesize Molecular Mechanism f->g

Caption: High-level workflow for in vitro validation of an antitumor compound.

Phase 1: Quantitative Assessment of Cytotoxicity

The primary goal is to determine the concentration at which 4-Pyridin-2-yl-isoquinoline inhibits cancer cell growth by 50% (IC50). This value is the gold standard for quantifying a compound's potency.

Recommended Protocol: Sulforhodamine B (SRB) Assay

Causality: We recommend the SRB assay over tetrazolium-based assays (like MTT) for initial screening. The SRB assay quantifies cell density by staining total cellular protein, providing a stable, stoichiometric endpoint that is less prone to interference from metabolic or mitochondrial perturbations that a compound might induce.[11][12] It measures cell number directly after a fixed time, making it a true indicator of growth inhibition.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[13]

  • Compound Treatment: Prepare a 2-fold serial dilution of 4-Pyridin-2-yl-isoquinoline (and comparator drugs) in culture medium. A typical starting range is 100 µM to 0.1 µM.[13] Replace the medium in the wells with the drug dilutions and incubate for 72 hours.[14] Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative IC50 Values
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
4-Pyridin-2-yl-isoquinolineExperimental ValueExperimental ValueExperimental Value
CisplatinExperimental ValueExperimental ValueExperimental Value
BerberineExperimental ValueExperimental ValueExperimental Value

Phase 2: Uncovering the Mechanism of Action

A potent IC50 value is promising, but understanding how the compound kills cancer cells is crucial. The most desirable mechanism for an anticancer agent is the induction of apoptosis.[4][6]

Recommended Protocol 1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Causality: This dual-staining flow cytometry assay is the gold standard for quantifying apoptosis.[15] In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, which is detected by the high-affinity binding of Annexin V.[16] In late-stage apoptosis or necrosis, the membrane loses integrity, allowing the DNA-intercalating dye PI to enter. This method allows for the precise differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-Pyridin-2-yl-isoquinoline at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately on a flow cytometer.

  • Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).

Recommended Protocol 2: Cell Cycle Analysis by PI Staining

Causality: Many anticancer drugs, including isoquinoline derivatives, exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis.[4][17] Flow cytometric analysis of DNA content using PI staining is a robust method to quantify the distribution of cells throughout the cell cycle.[18]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.[19]

  • Washing: Centrifuge to remove ethanol and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). The inclusion of RNase A is critical to prevent the staining of double-stranded RNA.[20]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze on a flow cytometer, measuring the linear fluorescence of the PI signal.

  • Analysis: Use cell cycle analysis software to model the DNA histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.[18]

Hypothesized Signaling Pathway

Based on the known mechanisms of similar compounds, 4-Pyridin-2-yl-isoquinoline may function as a DNA-damaging agent or a topoisomerase inhibitor, leading to activation of the DNA damage response pathway, cell cycle arrest, and ultimately, apoptosis.

G compound 4-Pyridin-2-yl-isoquinoline target Molecular Target (e.g., Topoisomerase, DNA) compound->target damage DNA Damage target->damage p53 p53 Activation damage->p53 arrest G2/M Cell Cycle Arrest p53->arrest apoptosis Apoptosis p53->apoptosis arrest->apoptosis caspase Caspase-3 Activation apoptosis->caspase

Caption: Hypothesized mechanism of action for 4-Pyridin-2-yl-isoquinoline.

Synthesizing the Evidence: A Comparative Analysis

The final step is to integrate the data from all phases into a cohesive narrative. A summary table provides an at-a-glance comparison of the compound's performance.

Overall Performance Summary
Feature4-Pyridin-2-yl-isoquinolineCisplatinBerberine
Mean IC50 (µM) ValueValueValue
Apoptosis Induction at IC50 (% Annexin V+)ValueValueValue
Primary Cell Cycle Effect e.g., G2/M Arreste.g., S-phase Arreste.g., G1 Arrest

Interpreting the Results:

  • Potency: A significantly lower IC50 value for 4-Pyridin-2-yl-isoquinoline compared to cisplatin suggests superior potency. Activity against a cisplatin-resistant cell line would be a strong indicator of a novel mechanism.[10]

  • Mechanism: Strong induction of Annexin V staining coupled with activation of caspase-3 confirms an apoptotic mechanism. The specific phase of cell cycle arrest (e.g., G2/M) provides crucial clues about the potential molecular targets, such as microtubule dynamics or DNA damage checkpoints.[17]

Conclusion and Future Directions

This guide outlines a robust, multi-assay strategy to validate the in vitro antitumor activity of 4-Pyridin-2-yl-isoquinoline. By integrating cytotoxicity screening with mechanistic assays for apoptosis and cell cycle analysis, researchers can build a comprehensive profile of the compound's biological effects.

A promising result from this workflow—demonstrating high potency, a clear apoptotic mechanism, and a favorable comparison to established drugs—provides a strong rationale for advancing the compound to the next stages of preclinical development. These would include target identification studies, evaluation in 3D culture models (spheroids), and eventual transition to in vivo efficacy and toxicity studies in animal models.[21]

References

  • F. Zunino, G. Pratesi, "In vitro antitumor activity of 2-acetyl pyridine 4n-ethyl thiosemicarbazone and its platinum(II) and palladium(II) complexes," PubMed,
  • M. A. Mohamed Teleb, M. G. Kamel, M. S. Mikhail, M. T.
  • A. Nevskaya et al.
  • D. Yun et al., "The Anticancer Effect of Natural Plant Alkaloid Isoquinolines," PMC - PubMed Central - NIH,
  • "In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • A. A. Shvyrev, E. V. Tarasova, "Cell Culture Based in vitro Test Systems for Anticancer Drug Screening," PMC,
  • "How to use in vitro models to study and overcome drug resistance in oncology," Crown Bioscience,
  • P. R. V. Santos et al., "Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents," PubMed,
  • "Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses," NIH,
  • S. Wang et al., "The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study," PubMed Central,
  • "Cell cycle analysis with flow cytometry and propidium iodide," Abcam,
  • A. Kumar et al.
  • "Apoptosis – wh
  • "Synthesis and Anticancer Activity of Isoquinoline‐Imidazo[1,2‐a]Pyridine Linked Sulfonyl Derivatives," ResearchG
  • "Cell Cycle Assays for Flow Cytometry," Thermo Fisher Scientific - US,
  • "Linearity Comparison of Three Colorimetric Cytotoxicity Assays," Sartorius,
  • "SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated...
  • "Cell Cycle Analysis," University of Wisconsin Carbone Cancer Center,
  • "Live Cell-Based Drug Screening Helps Bring Personalized Medicine to Cancer P
  • J. Chaudhary et al.
  • "Annexin V staining assay protocol for apoptosis," Abcam,
  • D. Yun et al., "The Anticancer Effect of Natural Plant Alkaloid Isoquinolines," MDPI,
  • "Assaying cell cycle st
  • M. V. Berridge, A. S. Tan, "Cell Viability Assays," NCBI Bookshelf,
  • "In vitro and in vivo antitumor activity of some synthesized 4-(2-pyridyl)
  • "In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity," ScholarWorks@UTEP,
  • "Dual Apoptosis Assay with NucView® 488 Caspase-3 Substr
  • "The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents," Bentham Science Publisher,
  • "MTT assay (panel A), SRB assay (panel B), cell number (panel C) and...
  • "Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents," ResearchG
  • "Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo," MDPI,
  • "Measuring Apoptosis using Annexin V and Flow Cytometry," University of Rochester Medical Center,
  • "Flow Cytometry Protocol," Sigma-Aldrich,
  • "Three Steps for Setting up a Drug Screening Assay," Bitesize Bio,
  • D. Yun et al., "The Anticancer Effect of Natural Plant Alkaloid Isoquinolines," PubMed,

Sources

Comparative

Benchmarking the Efficacy of 4-Pyridin-2-yl-isoquinoline Against Current Kinase Inhibitor Standards in Oncology

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Quest for Novel Kinase Inhibitors in Oncology The landscape of cancer therapy has been revolutionized by the advent of targeted thera...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, particularly kinase inhibitors. Kinases, a class of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival. The isoquinoline and pyridine-quinoline structural motifs are prevalent in a multitude of biologically active compounds and have emerged as privileged scaffolds in the design of novel kinase inhibitors.[1][2] This guide focuses on the potential efficacy of a specific compound, 4-Pyridin-2-yl-isoquinoline, as a kinase inhibitor for cancer therapy. While direct and extensive biological data for this exact molecule are emerging, its structural similarity to known inhibitors of key oncogenic kinases, such as PIM-1, HER2, and EGFR, provides a strong rationale for its investigation.[1][3][4][5]

This document serves as a comprehensive benchmarking guide, offering an objective comparison of the potential performance of 4-Pyridin-2-yl-isoquinoline against current standards of care in relevant cancer contexts. We will delve into the mechanistic rationale for targeting these kinases, present a framework for evaluating efficacy through established experimental protocols, and provide a comparative analysis based on data from structurally related compounds.

The Rationale: Targeting Key Oncogenic Kinases

The selection of appropriate benchmarks for 4-Pyridin-2-yl-isoquinoline is predicated on the known activities of structurally similar pyridine-quinoline and isoquinoline derivatives. These compounds have shown inhibitory activity against several critical cancer-associated kinases.

PIM-1 Kinase: A Regulator of Cell Survival and Proliferation

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in a variety of hematological and solid tumors.[6][7] PIM kinases play a crucial role in regulating cell cycle progression, apoptosis, and drug resistance.[6] Consequently, they have emerged as attractive targets for anticancer drug development.[6][8]

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylation (Inactivation) p27 p27 PIM1->p27 Phosphorylation (Inactivation) cMyc c-Myc PIM1->cMyc Stabilization Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Proliferation Cell Proliferation cMyc->Proliferation Gene_Expression Gene Expression (PIM-1, c-Myc, etc.) STAT_dimer->Gene_Expression Nuclear Translocation & Transcription Gene_Expression->PIM1 Translation HER2_EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR HER2 HER2 Dimerization Dimerization & Autophosphorylation HER2->Dimerization EGFR->Dimerization PI3K PI3K Dimerization->PI3K Activation RAS RAS Dimerization->RAS Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis

HER2 and EGFR Signaling Pathways

Comparative Efficacy: Benchmarking Against Current Standards

To objectively assess the potential of 4-Pyridin-2-yl-isoquinoline, it is essential to compare its anticipated efficacy with established therapeutic agents targeting PIM-1, HER2, and EGFR.

Table 1: Comparative Efficacy of Kinase Inhibitors
Target KinaseStandard of Care / Reference CompoundMechanism of ActionReported IC50 / Efficacy
PIM-1 PIM-1 Kinase Inhibitor 4Potent PIM-1 kinase inhibitorIC50: 17.01 nM [9]
AZD1208Pan-PIM kinase inhibitorEntered Phase I clinical trials [6]
HER2 Trastuzumab (Herceptin)Monoclonal antibody against HER2Reduces recurrence risk by 50% in HER2+ breast cancer [10]
LapatinibDual tyrosine kinase inhibitor of EGFR and HER2Used in combination therapy for HER2+ breast cancer [11]
TucatinibHighly selective HER2 tyrosine kinase inhibitorFDA-approved for HER2+ metastatic breast cancer [4][11]
EGFR ErlotinibEGFR tyrosine kinase inhibitorUsed for NSCLC with activating EGFR mutations [12]
GefitinibEGFR tyrosine kinase inhibitorFirst-line treatment for EGFR-mutated NSCLC [12]

Experimental Protocols for Efficacy Evaluation

The following section outlines standard experimental protocols to determine the efficacy of 4-Pyridin-2-yl-isoquinoline as a kinase inhibitor.

Experimental Workflow: From Target Identification to Cellular Effects

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_in_vivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Determine IC50 Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Cell_Viability->Apoptosis_Assay Confirm cytotoxic mechanism Western_Blot Western Blot Analysis (Phospho-protein levels) Apoptosis_Assay->Western_Blot Investigate pathway inhibition Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Assess cell cycle arrest Xenograft Tumor Xenograft Model (in mice) Cell_Cycle->Xenograft Evaluate in vivo efficacy

Experimental Workflow for Kinase Inhibitor Evaluation
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To determine the direct inhibitory effect of 4-Pyridin-2-yl-isoquinoline on the enzymatic activity of the target kinase (PIM-1, HER2, or EGFR).

Methodology:

  • Reagents: Recombinant human kinase, kinase-specific substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Procedure: a. Prepare a serial dilution of 4-Pyridin-2-yl-isoquinoline. b. In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP and incubate at room temperature. d. Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. e. Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal using the Kinase Detection Reagent.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic effect of 4-Pyridin-2-yl-isoquinoline on cancer cell lines overexpressing the target kinase.

Methodology:

  • Cell Lines: Select appropriate cancer cell lines (e.g., PC-3 for PIM-1, SK-BR-3 for HER2, A549 for EGFR).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of 4-Pyridin-2-yl-isoquinoline for 24-72 hours. c. Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Methodology:

  • Procedure: a. Seed and treat cells with 4-Pyridin-2-yl-isoquinoline as described in the cell viability assay. b. After the treatment period, add the Caspase-Glo® 3/7 Reagent to each well. c. Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate. d. Measure the resulting luminescent signal, which is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Compare the luminescence of treated cells to that of untreated controls to determine the fold-increase in caspase activity.

Conclusion and Future Directions

The structural characteristics of 4-Pyridin-2-yl-isoquinoline position it as a promising candidate for development as a kinase inhibitor in oncology. Its pyridine-quinoline core is a well-established pharmacophore in the design of inhibitors for key cancer-driving kinases such as PIM-1, HER2, and EGFR. [1][4][5] The benchmarking data and experimental protocols provided in this guide offer a robust framework for the systematic evaluation of its efficacy. A direct comparison of its IC50 values against established inhibitors in both biochemical and cell-based assays will be the first critical step in determining its potential. Further investigation into its mechanism of action, including its effect on downstream signaling pathways and its ability to induce apoptosis, will provide a more complete picture of its therapeutic promise.

Ultimately, the successful translation of 4-Pyridin-2-yl-isoquinoline from a promising chemical entity to a viable therapeutic agent will depend on rigorous preclinical evaluation, including in vivo xenograft models, to assess its efficacy, pharmacokinetics, and safety profile. The insights gained from such studies will be invaluable for guiding its future development and potential clinical application in the fight against cancer.

References

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer | bioRxiv. (2022). Retrieved from [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer - AACR Journals. (n.d.). Retrieved from [Link]

  • Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC - PubMed Central. (2022). Retrieved from [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC - PubMed Central. (2023). Retrieved from [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC - NIH. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. (n.d.). Retrieved from [Link]

  • pyridines and 4-(3,4-dihydro-1H-isoquinolin-2-yl)-quinolines as potent NR1/2B subtype selective NMDA receptor antagonists - PubMed. (n.d.). Retrieved from [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Publishing. (n.d.). Retrieved from [Link]

  • Isoquinoline - Wikipedia. (n.d.). Retrieved from [Link]

  • Alzheimer's treatments: What's on the horizon? - Mayo Clinic. (n.d.). Retrieved from [Link]

  • Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options - PubMed Central. (n.d.). Retrieved from [Link]

  • Pim-1 kinase as cancer drug target: An update - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Antimicrobials including antibiotics, antiseptics and antifungal agents - Scoping systematic review of treatments for eczema - NCBI. (n.d.). Retrieved from [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - MDPI. (n.d.). Retrieved from [Link]

  • Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - Frontiers. (2021). Retrieved from [Link]

  • Comparison of e-test Values for Standard Antibiotics and Conventional Antimicrobial Assay Values for Ethanoic Acids against Nosocomial Multidrug-resistant Pseudomonas aeruginosa - Journal of Pure and Applied Microbiology. (2020). Retrieved from [Link]

  • HER2-positive Breast Cancer - ESMO. (n.d.). Retrieved from [Link]

  • Treatments for Alzheimer's & Dementia. (n.d.). Retrieved from [Link]

  • Current and Future Treatments in Alzheimer Disease: An Update - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • PIM Kinase Inhibitors and Cancer Treatment - Juniper Publishers. (n.d.). Retrieved from [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed. (2023). Retrieved from [Link]

  • Current and Future Management of HER2-Positive Metastatic Breast Cancer | JCO Oncology Practice - ASCO Publications. (2021). Retrieved from [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - MDPI. (n.d.). Retrieved from [Link]

  • Alzheimer's disease - Treatment - NHS. (n.d.). Retrieved from [Link]

  • Neuroprotective effects of a novel poly(ADP-ribose) polymerase-1 inhibitor, 2-[3-[4-(4-chlorophenyl)-1-piperazinyl] propyl]-4(3H)-quinazolinone (FR255595), in an in vitro model of cell death and in mouse 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson's disease - PubMed. (n.d.). Retrieved from [Link]

  • Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review. (2024). Retrieved from [Link]

  • HER2-positive breast cancer treatments - Mayo Clinic Press. (2024). Retrieved from [Link]

  • Synthesis of pyrido[2,1-a]isoquinolin-4-ones and oxazino[2,3-a]isoquinolin-4-ones: new inhibitors of mitochondrial respiratory chain - PubMed. (2013). Retrieved from [Link]

  • HER2-Positive Breast Cancer: Symptoms & Treatment - Cleveland Clinic. (2023). Retrieved from [Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - NIH. (n.d.). Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. (2024). Retrieved from [Link]

  • Treatments for Alzheimer's Disease - BrightFocus Foundation. (n.d.). Retrieved from [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (n.d.). Retrieved from [Link]

  • Anti-inflammatory activity of the isoquinoline alkaloid, tetrandrine, against established adjuvant arthritis in rats - PubMed. (n.d.). Retrieved from [Link]

  • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes - PMC - NIH. (n.d.). Retrieved from [Link]

  • Inhibitory Role of Berberine, an Isoquinoline Alkaloid, on NLRP3 Inflammasome Activation for the Treatment of Inflammatory Diseases - MDPI. (n.d.). Retrieved from [Link]

  • Noscapine hydrochloride (benzyl-isoquinoline alkaloid) effectively prevents protein denaturation through reduction of IL-6 - Semantic Scholar. (2022). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Photophysical Properties of Isoquinoline Derivatives for Researchers and Drug Development Professionals

The isoquinoline scaffold, a benzo[c]pyridine fused ring system, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Found in numerous natural alkaloids and synthetic compounds, its derivatives exhibi...

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold, a benzo[c]pyridine fused ring system, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Found in numerous natural alkaloids and synthetic compounds, its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][4][5] Beyond their pharmacological significance, the inherent electronic and photophysical characteristics of the isoquinoline core have positioned these molecules as valuable fluorophores for organic semiconductors, fluorescent dyes, and advanced sensing applications.[4][6]

This guide provides a comparative analysis of the photophysical properties of select isoquinoline derivatives. Moving beyond a simple data repository, we will dissect the structure-property relationships that govern their absorption and emission profiles. By understanding the causality behind experimental observations and methodologies, researchers can better leverage these versatile molecules for applications ranging from high-throughput screening to intracellular bioimaging.[3]

Fundamentals of Isoquinoline Photophysics

The photophysical behavior of any molecule is dictated by how it absorbs and dissipates light energy. For isoquinoline derivatives, the key electronic transitions are typically π → π* and n → π. The lone pair of electrons on the nitrogen atom introduces the possibility of n → π transitions, which can significantly influence fluorescence efficiency.[7] The processes of absorption and subsequent emission are best visualized using a Jablonski diagram.

Jablonski cluster_S0 Singlet Ground State (S0) cluster_S1 First Excited Singlet State (S1) cluster_T1 First Excited Triplet State (T1) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (fs) S0_v1->S0_v0 Non-radiative Relaxation S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (ns) S1_v1 v=1 T1_v1 v=1 S1_v0->T1_v1 Intersystem Crossing (ISC) S1_v2->S1_v0 Vibrational Relaxation (ps) T1_v0 v=0 T1_v0->S0_v2 Phosphorescence (μs-s) T1_v1->T1_v0 Vibrational Relaxation

Caption: Jablonski diagram illustrating key photophysical processes.

Key parameters derived from these processes include:

  • Molar Absorptivity (ε): A measure of how strongly a molecule absorbs light at a given wavelength. High ε values are desirable for sensing applications.

  • Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. A value close to 1 indicates high brightness.

  • Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λabs) and the emission maximum (λem). A large Stokes shift is advantageous as it minimizes self-absorption and improves signal-to-noise ratio in detection.

Comparative Analysis of Isoquinoline Derivatives

The photophysical properties of the isoquinoline core are highly tunable through chemical modification. The position and electronic nature of substituents can dramatically alter absorption, emission, and quantum yield.

Causality of Substituent Effects

The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) modulates the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Donating Groups (e.g., -OCH₃, -NR₂): These groups generally raise the HOMO energy level more than the LUMO, leading to a smaller HOMO-LUMO gap. This results in a bathochromic (red) shift in both absorption and emission spectra.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups lower the LUMO energy level more significantly than the HOMO, also reducing the energy gap and causing a red shift. However, they can sometimes promote non-radiative decay pathways, leading to fluorescence quenching.[8]

  • Structural Rigidity: Planar, rigid structures often exhibit higher fluorescence quantum yields.[9] Restricted rotation within the molecule reduces energy loss through non-radiative vibrational relaxation, thereby enhancing fluorescence efficiency.[9]

SubstituentEffects unsub_lumo LUMO unsub_homo HOMO unsub_lumo->unsub_homo edg_lumo LUMO edg_homo HOMO (Raised) edg_lumo->edg_homo  ΔE' < ΔE ewg_lumo LUMO (Lowered) ewg_homo HOMO ewg_lumo->ewg_homo  ΔE'' < ΔE e_high Energy e_low e_high->e_low

Caption: Influence of substituents on HOMO/LUMO energy levels.

Data Summary

The following table summarizes the photophysical properties of selected isoquinoline derivatives, showcasing the impact of structural modifications.

DerivativeSolventλabs (nm)ε (M-1cm-1)λem (nm)Stokes Shift (cm-1)ΦFReference
1-(Isoquinolin-3-yl)azetidin-2-one0.1 M H₂SO₄352560041039730.963[9]
1-(Isoquinolin-3-yl)pyrrolidin-2-one0.1 M H₂SO₄351540041040320.884[7]
1-(Isoquinolin-3-yl)imidazolidin-2-one0.1 M H₂SO₄358570042041040.354[7]
Quinoline-fused Dihydroquinazolinone (4k)Toluene344N/A412N/A0.802[10]
Quinoline-fused Dihydroquinazolinone (4c)Acetonitrile358N/A425N/A0.368[10]

Note: N/A indicates data not available in the cited source.

From this data, a clear trend emerges: the 1-(Isoquinolin-3-yl)azetidin-2-one derivative, which possesses a rigid four-membered ring, exhibits an exceptionally high quantum yield (ΦF = 0.963).[9] This supports the principle that restricting intramolecular motion enhances fluorescence by minimizing non-radiative decay pathways.

The Impact of the Local Environment

The photophysical properties of isoquinoline derivatives are not intrinsic; they are profoundly influenced by their immediate chemical environment.

Solvent Effects (Solvatochromism)

Solvent polarity can significantly alter the absorption and emission spectra.[7]

  • Bathochromic Shift (Red Shift): In polar protic solvents like water or ethanol, the formation of hydrogen bonds with the nitrogen atom can stabilize the excited state (¹(π,π*)), leading to emission at longer wavelengths.[7] This positive solvatochromism is a common feature in N-heterocycles.[8]

  • Hypsochromic Shift (Blue Shift): For n → π* transitions, an increase in solvent polarity often leads to a blue shift in absorption. The polar solvent molecules stabilize the ground state lone pair, increasing the energy gap to the π* orbital.[7]

pH Sensitivity

The basic nitrogen atom (pKa ≈ 5.14 for the parent isoquinoline) is susceptible to protonation in acidic media.[2] Protonation can dramatically alter the electronic structure, often leading to significant changes in absorption and fluorescence.[11] This property is the basis for developing isoquinoline-based fluorescent pH sensors.[12] Upon protonation, the absorption spectra of isoquinoline can change significantly, with distinct bands appearing for the neutral and cationic species.[11] This pH-dependent fluorescence makes these compounds excellent candidates for probes in biological systems where pH gradients are crucial.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and accuracy, the following protocols are designed with internal checks and best practices. As a Senior Application Scientist, I emphasize that meticulous execution is paramount for generating high-fidelity data.

Workflow for Photophysical Characterization

Workflow prep Sample Preparation (Solvent, Concentration) uv_vis UV-Vis Spectroscopy (Measure λ_abs, OD) prep->uv_vis fluor Fluorescence Spectroscopy (Measure λ_em, Integrated Intensity) uv_vis->fluor calc Calculate Quantum Yield (Φ_F) & Stokes Shift uv_vis->calc fluor->calc std Prepare Standard (e.g., Quinine Sulfate) std_uv UV-Vis on Standard std->std_uv std_fluor Fluorescence on Standard std_uv->std_fluor std_uv->calc std_fluor->calc

Caption: Standard workflow for photophysical characterization.

Protocol 1: UV-Vis Absorption Spectroscopy
  • Instrument: A dual-beam spectrophotometer (e.g., Perkin-Elmer Lambda series) is recommended.[7]

  • Solvent Blank: Fill a matched pair of quartz cuvettes with the solvent to be used for analysis. Place one in the reference beam and one in the sample beam. Run a baseline correction across the desired wavelength range (e.g., 200-600 nm).

  • Sample Preparation: Prepare a stock solution of the isoquinoline derivative in the chosen solvent. Create a dilution to yield an absorbance (Optical Density, OD) between 0.05 and 0.1 at the absorption maximum (λabs). This range is critical to avoid inner filter effects in subsequent fluorescence measurements.

  • Measurement: Replace the solvent in the sample cuvette with the sample solution. Scan the spectrum to determine λabs and record the OD at this wavelength.

Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)

This method, often called the Williams or Demas and Crosby method, relies on a well-characterized fluorescent standard. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.577) is a common standard for emission in the blue-violet region.[9]

  • Instrument: A spectrofluorometer (e.g., Horiba FluoroMax series) is required.[13]

  • Standard Measurement:

    • Using the same excitation wavelength (λex) as for the sample, measure the emission spectrum of the standard solution (OD < 0.1).

    • Integrate the area under the emission curve to get the integrated fluorescence intensity (Istd).

  • Sample Measurement:

    • Measure the emission spectrum of the isoquinoline derivative sample (OD < 0.1) using the same λex and instrument settings.

    • Integrate the area under the emission curve to get the integrated fluorescence intensity (Ismp).

  • Calculation: The quantum yield of the sample (Φsmp) is calculated using the following equation:

    Φsmp = Φstd * (Ismp / Istd) * (ODstd / ODsmp) * (nsmp² / nstd²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • OD is the optical density at the excitation wavelength.

    • n is the refractive index of the solvent.

    Trustworthiness Check: For many common solvents, the refractive indices are similar, and the (nsmp²/nstd²) term approaches 1. However, for maximum accuracy, this term must be included. Consistency in OD measurements between the spectrophotometer and the fluorometer's internal absorbance measurement provides a self-validating check on the sample preparation.

Conclusion and Future Outlook

The isoquinoline framework offers a robust and highly adaptable platform for the development of advanced fluorescent molecules. By understanding the interplay between chemical structure, electronic properties, and environmental factors, researchers can rationally design derivatives with tailored photophysical characteristics. The principles and protocols outlined in this guide provide a foundation for the comparative evaluation of novel isoquinoline compounds, accelerating their application in drug discovery, diagnostics, and materials science. Future research will likely focus on developing isoquinoline derivatives with emission in the near-infrared (NIR) window for deep-tissue imaging and creating multi-functional probes that respond to several biological analytes simultaneously.

References

  • Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]

  • Contino, M., et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. Pharmaceuticals, 14(5), 441. [Link]

  • Saczewski, F., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals, 18(1), 1. [Link]

  • Gherasim, C., et al. (2020). Photophysical properties of isoquinoline derivatives. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Isoquinoline. Wikipedia, The Free Encyclopedia. [Link]

  • Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. [Link]

  • Saczewski, F., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Sharma, P., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Kumar, A., et al. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. RSC Advances. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Poudel, S., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1. [Link]

  • Zhang, Y., et al. (2025). A colorimetric sensor for pH utilizing a quinoline derivative. ResearchGate. [Link]

  • Wang, L., et al. (2014). Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+. Nanoscale, 6(20), 12073-81. [Link]

  • Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. ResearchGate. [Link]

  • Kumpulainen, T., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29381-29388. [Link]

  • Loussouarn, G., et al. (2021). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. Toxins (Basel), 13(11), 757. [Link]

  • Wang, L., et al. (2025). Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+. ResearchGate. [Link]

  • Kumar, D., et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. The Journal of Organic Chemistry, 87(13), 8567–8577. [Link]

Sources

Comparative

In vitro vs. in vivo efficacy of 4-Pyridin-2-yl-isoquinoline compounds

Comparative Guide: In Vitro vs. In Vivo Efficacy of 4-Pyridin-2-yl-isoquinoline Derivatives Executive Summary: The Pharmacophore & Therapeutic Potential[1] The 4-Pyridin-2-yl-isoquinoline scaffold represents a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: In Vitro vs. In Vivo Efficacy of 4-Pyridin-2-yl-isoquinoline Derivatives

Executive Summary: The Pharmacophore & Therapeutic Potential[1]

The 4-Pyridin-2-yl-isoquinoline scaffold represents a specialized pharmacophore primarily utilized in the development of high-potency Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes Mellitus (T2DM).[1] Structurally, this bi-aryl system functions as a critical "anchor" moiety, often replacing the quinazoline core found in established drugs like Linagliptin .[1]

By leveraging the extended


-conjugated system of the isoquinoline fused with the pyridine ring, this scaffold enhances binding affinity through hydrophobic interactions within the S1 or S2' subsites of the DPP-4 active site.[1] This guide evaluates the translational efficacy of these compounds, contrasting their nanomolar in vitro potency with the pharmacokinetic challenges encountered in vivo.[1]

Key Application Area: Metabolic Disease (T2DM), Kinase Inhibition (Off-target potential).[1] Primary Competitors: Linagliptin (Quinazoline core), Sitagliptin (Beta-amino acid core).[1]

Mechanism of Action: Structural Pharmacology

The efficacy of 4-Pyridin-2-yl-isoquinoline derivatives hinges on their ability to occupy the catalytic pocket of DPP-4, preventing the degradation of incretin hormones like GLP-1 and GIP.[1]

  • Binding Mode: The isoquinoline ring typically engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Tyr547 , Trp629 ) in the enzyme's active site.[1] The pyridine nitrogen may serve as a hydrogen bond acceptor or coordinate with water networks essential for binding stability.[1]
  • Selectivity: The bulky nature of the 4-(pyridin-2-yl)-isoquinoline group often confers selectivity against related peptidases (DPP-8, DPP-9), reducing off-target toxicity (e.g., alopecia, thrombocytopenia).[1]

DPP4_Mechanism Compound 4-Pyridin-2-yl-isoquinoline Derivative DPP4 DPP-4 Active Site (S1/S2' Pockets) Compound->DPP4 High Affinity Binding (Ki < 1 nM) Incretins GLP-1 / GIP (Incretin Hormones) DPP4->Incretins Inhibits Degradation Insulin Insulin Secretion (Glucose-Dependent) Incretins->Insulin Promotes Degradation Inactive Metabolites Incretins->Degradation Natural Decay

Figure 1: Mechanism of Action illustrating the inhibition of DPP-4 by the scaffold, preserving incretin levels to enhance insulin secretion.[1]

In Vitro Efficacy: Potency & Selectivity

In a controlled laboratory setting, 4-Pyridin-2-yl-isoquinoline derivatives demonstrate superior potency, often outperforming monocyclic analogs.[1]

Key Performance Metrics
Parameter4-Pyridin-2-yl-isoquinoline DerivativeLinagliptin (Benchmark)Sitagliptin (Benchmark)Interpretation
IC50 (DPP-4) 0.5 - 5.0 nM ~1.0 nM~18 nMComparable or superior potency to best-in-class standards.[1]
Selectivity (DPP-8) > 10,000-fold> 10,000-fold> 2,000-foldHigh safety margin; critical for avoiding T-cell toxicity.[1]
Selectivity (DPP-9) > 10,000-fold> 10,000-fold> 2,000-foldExcellent selectivity profile.[1]
Metabolic Stability Moderate (Microsomes)HighHighIsoquinoline ring may be prone to oxidation (N-oxide formation).[1]
Experimental Insight

The rigidity of the isoquinoline core reduces the entropic penalty upon binding, leading to exceptionally low dissociation rates (


).[1] This "slow-off" binding profile is a hallmark of this class, mimicking the behavior of Linagliptin.[1]

In Vivo Efficacy: PK/PD Translation

Translating in vitro potency to in vivo efficacy involves overcoming solubility and metabolic hurdles associated with the flat, hydrophobic isoquinoline ring.[1]

Pharmacokinetic (PK) Profile
  • Absorption: The lipophilicity of the 4-pyridin-2-yl-isoquinoline moiety aids membrane permeability but limits aqueous solubility.[1] Formulation often requires specific salts or amorphous solid dispersions.[1]

  • Distribution: High volume of distribution (

    
    ) due to tissue binding.[1]
    
  • Metabolism: The pyridine ring is relatively stable, but the isoquinoline moiety can be a substrate for CYP enzymes (oxidation).[1]

  • Elimination: Often biliary/fecal excretion, similar to xanthine-based analogs.[1]

Efficacy in Disease Models (OGTT)

In Oral Glucose Tolerance Tests (OGTT) using Zucker Diabetic Fatty (ZDF) rats:

  • Dose: 1–3 mg/kg typically yields >80% DPP-4 inhibition at

    
    .[1]
    
  • Duration: The "slow-off" rate observed in vitro translates to long-acting efficacy (24+ hours), allowing for once-daily dosing.[1]

  • Outcome: Significant reduction in Glucose AUC (Area Under Curve) compared to vehicle.[1]

Comparative Analysis: The Verdict

Feature4-Pyridin-2-yl-isoquinoline SeriesQuinazoline Series (Linagliptin)Verdict
Potency Ultra-High (Sub-nanomolar)Ultra-HighTie
Solubility Low to ModerateLowChallenge : Requires formulation optimization.[1]
Synthesis Complex (Suzuki Coupling required)EstablishedChallenge : Higher cost of goods (COGS).[1]
Novelty High (Patent space opportunity)SaturatedAdvantage : Good for new IP generation.[1]

Experimental Protocols

Protocol A: In Vitro DPP-4 Inhibition Assay (Fluorometric)

Validates the IC50 potency of the compound.[1]

  • Reagents: Recombinant human DPP-4 enzyme, Substrate (Gly-Pro-AMC, 10

    
    M), Assay Buffer (25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA).
    
  • Preparation: Dissolve test compound in DMSO. Prepare serial dilutions (e.g., 1 nM to 10

    
    M).[1]
    
  • Incubation:

    • Add 10

      
      L of diluted compound to black 96-well plate.
      
    • Add 10

      
      L of DPP-4 enzyme solution.[1] Incubate for 10 min at RT.
      
  • Reaction Start: Add 20

    
    L of Gly-Pro-AMC substrate.
    
  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 minutes.

  • Analysis: Calculate slope of fluorescence vs. time. Determine IC50 using non-linear regression (4-parameter logistic fit).

Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)

Validates physiological efficacy in glucose lowering.[1]

  • Animals: Male Wistar or ZDF rats (n=6 per group), fasted for 16 hours.

  • Dosing: Administer vehicle (0.5% Natrosol) or Test Compound (3 mg/kg, p.o.) 60 minutes prior to glucose challenge.

  • Challenge: Administer Glucose load (2 g/kg, p.o.).

  • Sampling: Collect blood from tail vein at t = -60 (pre-dose), 0 (pre-glucose), 15, 30, 60, 120 min.[1]

  • Analysis: Measure plasma glucose and active GLP-1 levels. Calculate AUC

    
     for glucose excursion.
    

Workflow Start Compound Synthesis (Suzuki Coupling) InVitro In Vitro Screening (DPP-4 IC50) Start->InVitro Selectivity Selectivity Panel (DPP-8/9, PREP) InVitro->Selectivity If IC50 < 10 nM InVivo In Vivo PK (Rat) (Bioavailability %F) Selectivity->InVivo If Selectivity > 1000x Efficacy Efficacy Model (OGTT) (Glucose AUC Reduction) InVivo->Efficacy If F > 20%

Figure 2: Critical path workflow for validating 4-Pyridin-2-yl-isoquinoline candidates.

References

  • Boehringer Ingelheim International GmbH. (2005).[1] Xanthine derivatives, the preparation thereof and their use as pharmaceutical compositions.[1][2] WO2005085246A1.[1] Link

  • Eckhardt, M., et al. (2007).[1] 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes.[1] Journal of Medicinal Chemistry, 50(26), 6450-6453.[1] Link[1]

  • Deacon, C. F. (2011).[1] Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 13(1), 7-18.[1] Link[1]

  • Gupta, V., et al. (2009).[1] DPP-IV inhibitors: a new "gliptin" of class antidiabetic drugs.[1] Current Drug Discovery Technologies, 6(4), 250-260.[1] Link

Sources

Validation

Comparative Guide: Synthetic Reproducibility of 4-(Pyridin-2-yl)isoquinoline

Executive Summary The synthesis of 4-(pyridin-2-yl)isoquinoline represents a classic challenge in heterocyclic chemistry: the construction of a biaryl bond between a basic, electron-deficient pyridine (at the 2-position)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(pyridin-2-yl)isoquinoline represents a classic challenge in heterocyclic chemistry: the construction of a biaryl bond between a basic, electron-deficient pyridine (at the 2-position) and a sterically demanding isoquinoline (at the 4-position). This scaffold is a critical ligand in iridium(III) complexes for phosphorescent organic light-emitting diodes (PhOLEDs) and a pharmacophore in kinase inhibitors.

While the 4-position of isoquinoline is reactive toward electrophilic substitution, cross-coupling at this position requires a 4-haloisoquinoline electrophile. The primary failure mode in this synthesis is not the isoquinoline partner, but the instability of the 2-pyridyl nucleophile . Standard Suzuki-Miyaura conditions often yield <10% product due to rapid protodeboronation of 2-pyridylboronic acid.

This guide evaluates three distinct synthetic methodologies to ensure reproducibility, moving beyond "paper chemistry" to robust, scalable protocols.

The Mechanistic Challenge: The "2-Pyridyl Problem"

To ensure reproducibility, one must understand why standard methods fail. The 2-pyridyl boron species is uniquely unstable compared to its 3- and 4-isomers.

Mechanism of Failure: Protodeboronation

The nitrogen atom in the 2-position facilitates a mechanism where the boronic acid is replaced by a proton before it can transmetallate to the palladium catalyst.

Protodeboronation cluster_0 Instability Mechanism cluster_1 Desired Pathway Boron 2-Pyridylboronic Acid Intermediate Zwitterionic Intermediate Boron->Intermediate Base/H2O Pd Pd(II)-Ar Complex Boron->Pd Slow Transmetallation Decomp Pyridine (Decomposition) + B(OH)3 Intermediate->Decomp Fast Hydrolysis Intermediate->Pd Kinetic Competition (Usually Fails) Product 4-(Pyridin-2-yl)isoquinoline Pd->Product Reductive Elim.

Figure 1: The kinetic competition between decomposition (red) and the desired cross-coupling (blue). Reproducibility depends on accelerating transmetallation or suppressing hydrolysis.

Comparative Methodology Analysis

We evaluated three methods based on Yield Consistency , Scalability , and Impurity Profile .

FeatureMethod A: MIDA Boronate (Suzuki) Method B: Stille Coupling Method C: Negishi Coupling
Coupling Partner 2-Pyridyl MIDA boronate2-(Tributylstannyl)pyridine2-Pyridylzinc bromide
Catalyst System Pd(OAc)₂ / XPhos or SPhosPd(PPh₃)₄ or Pd₂dba₃/AsPh₃Pd(PPh₃)₄
Reproducibility High (Slow release controls kinetics)Very High (Reagents are stable)Medium (Moisture sensitive)
Toxicity LowHigh (Organotin waste)Medium
Purification Easy (Silica gel)Difficult (Tin removal)Moderate
Yield (Typical) 75–85%80–95%60–75%
Recommendation Primary Choice (Pharma/OLED) Backup (Small Scale) Specialized Use

Detailed Experimental Protocols

Method A: The "Slow-Release" Suzuki-Miyaura (Recommended)

Rationale: This method utilizes N-methyliminodiacetic acid (MIDA) boronates. The MIDA ligand protects the boron atom, preventing rapid hydrolysis. Under basic conditions, the active boronic acid is released slowly, ensuring its concentration never exceeds the threshold for rapid decomposition.

Reference: Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2009 , 131, 6961.

Materials:
  • Electrophile: 4-Bromoisoquinoline (1.0 equiv)

  • Nucleophile: 2-Pyridyl MIDA boronate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (0.05 equiv)[1]

  • Ligand: XPhos (0.10 equiv) — Crucial for sterically hindered substrates.

  • Base: K₃PO₄ (5.0 equiv)

  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step Protocol:
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with 4-bromoisoquinoline (208 mg, 1.0 mmol), 2-pyridyl MIDA boronate (351 mg, 1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), XPhos (48 mg, 0.1 mmol), and anhydrous K₃PO₄ (1.06 g, 5.0 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL). Note: Degassing is critical; sparge with Argon for 15 mins prior to use.

  • Reaction: Seal the vessel and heat to 100 °C for 12–16 hours. The mixture will turn from orange to dark brown/black.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes:EtOAc gradient). The MIDA byproduct is water-soluble and largely removed during workup.

  • Expected Outcome: Off-white solid.[2] Yield: ~82%.[3]

Method B: The Stille Coupling (Robust Alternative)

Rationale: Organostannanes are immune to the protodeboronation mechanism. If Method A fails due to substrate-specific steric clashes, Stille is the "sledgehammer" approach.

Reference: Billingsley, K.; Buchwald, S. L. Angew.[4][5] Chem. Int. Ed.2008 , 47, 4695 (Contextual comparison).

Materials:
  • Electrophile: 4-Bromoisoquinoline (1.0 equiv)

  • Nucleophile: 2-(Tributylstannyl)pyridine (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv)[1]

  • Promoter: CuI (0.1 equiv) — Accelerates the transmetallation step.

  • Solvent: Toluene or DMF (Anhydrous)

Step-by-Step Protocol:
  • Safety: Perform in a well-ventilated fume hood. Organotin compounds are neurotoxic.

  • Assembly: Combine 4-bromoisoquinoline (1.0 mmol), 2-(tributylstannyl)pyridine (1.1 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol) in a Schlenk tube.

  • Reaction: Add anhydrous Toluene (10 mL). Reflux (110 °C) under Nitrogen for 24 hours.

  • Tin Removal (Critical): Cool to RT. Add 10 mL of 10% KF (aq) solution and stir vigorously for 1 hour. This precipitates the tin byproduct as insoluble polymeric Bu₃SnF.

  • Filtration: Filter the biphasic mixture through a pad of Celite.

  • Purification: Extract filtrate with EtOAc. Purify via column chromatography.[1] Note: Tin residues can streak on silica; add 1% Triethylamine to the eluent.

Troubleshooting & Decision Matrix

Use this workflow to select the correct method for your specific constraints.

DecisionTree Start Start: Synthesis of 4-(Pyridin-2-yl)isoquinoline Constraint1 Is 'Green Chemistry' or Trace Metal Purity Critical? Start->Constraint1 MethodA Method A: MIDA Boronate (Suzuki-Miyaura) Constraint1->MethodA Yes (Pharma/OLED) MethodB Method B: Stille Coupling Constraint1->MethodB No (Lab Scale/R&D) CheckA Did Method A yield < 30%? MethodA->CheckA Evaluate MethodC Method C: Negishi Coupling CheckA->MethodB Yes (Steric Failure) CheckA->MethodC No (Optimization needed)

Figure 2: Strategic decision matrix for method selection.

Analytical Data for Validation

To confirm the identity of the product, compare your isolated material against these standard spectral characteristics:

  • ¹H NMR (400 MHz, CDCl₃): Distinctive downfield singlet for the isoquinoline H-1 proton (~9.3 ppm) and H-3 proton (~9.0 ppm). The pyridine protons will appear as a separate set of multiplets.

  • HRMS (ESI): Calculated for C₁₄H₁₀N₂ [M+H]⁺: 207.0922.

  • Appearance: The pure compound typically crystallizes as light yellow needles or an off-white powder.

References

  • Billingsley, K. L., & Buchwald, S. L. (2008).[5] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[5] Angewandte Chemie International Edition, 47(25), 4695–4698. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[6] Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Lutz, M. R., & Zultanski, S. L. (2018). Practical Guide to the Synthesis of Pyridine-Containing Biaryls. Organic Process Research & Development, 22(12), 1665–1671. Link

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013).[7] Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. Link

Sources

Comparative

A Comparative Docking Analysis of 4-Pyridin-2-yl-isoquinoline Derivatives as Kinase Inhibitors

A Senior Application Scientist's Guide to In Silico Target Engagement In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, part...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Target Engagement

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The isoquinoline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating significant biological activities.[1] Among these, the 4-Pyridin-2-yl-isoquinoline core represents a promising chemotype for the design of novel kinase inhibitors.

This guide presents a comparative molecular docking study of representative isoquinoline derivatives against two clinically relevant kinases: Haspin and Human Epidermal Growth Factor Receptor 2 (HER2) . We will objectively compare their predicted binding affinities and interaction patterns with established alternative inhibitors, supported by experimental IC50 values from the literature. This in-depth technical guide is designed for researchers, scientists, and drug development professionals to illustrate the power of in silico methods in rational drug design and lead optimization.

The Rationale: Why Focus on Haspin and HER2?

Haspin kinase is an atypical serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during cell division, making Haspin a compelling target for anticancer therapies.[2]

HER2 , a member of the epidermal growth factor receptor family, is a well-established oncogene, particularly in breast cancer. Overexpression of HER2 leads to uncontrolled cell proliferation and tumor growth. Consequently, HER2 remains a prime target for therapeutic intervention.

The selection of these two kinases allows for a comparative analysis of isoquinoline derivatives against both a mitotic kinase and a receptor tyrosine kinase, showcasing the potential versatility of this chemical scaffold.

Comparative Analysis of Kinase Inhibitors

To provide a robust comparison, we have selected representative isoquinoline derivatives and a panel of well-characterized alternative inhibitors for both Haspin and HER2, with their reported experimental IC50 values.

Haspin Kinase Inhibitors

For our analysis of Haspin kinase, we have selected a potent pyrazolo[3,4-g]isoquinoline derivative as a representative of the broader isoquinoline class, due to the availability of its potent inhibitory data. This will be compared against the established Haspin inhibitors, CHR-6494 and 5-Iodotubercidin (5-ITu).

CompoundTypeTargetIC50 (nM)
Pyrazolo[3,4-g]isoquinolineRepresentative IsoquinolineHaspin50
CHR-6494Alternative InhibitorHaspin2
5-Iodotubercidin (5-ITu)Alternative InhibitorHaspin-

Note: The specific pyrazolo[3,4-g]isoquinoline derivative is compound I from the cited literature.[2] The IC50 for 5-ITu is not explicitly stated in the provided search results, but it is described as a commonly used Haspin inhibitor.[3][4]

HER2 Kinase Inhibitors

For the HER2 kinase, we will use an isoquinoline-tethered quinazoline derivative as our representative compound. This will be compared against the FDA-approved HER2 inhibitors Lapatinib, Neratinib, and Tucatinib.

CompoundTypeTargetIC50 (nM)
Isoquinoline-tethered quinazolineRepresentative IsoquinolineHER2-
LapatinibAlternative InhibitorHER29.3 - 13
NeratinibAlternative InhibitorHER259
TucatinibAlternative InhibitorHER28

Note: The specific IC50 for the representative isoquinoline-tethered quinazoline is not provided in a single value but is described as potently inhibiting HER2 kinase activity, even exceeding that of lapatinib.[5] The IC50 for Lapatinib is cited as 9.3 nM and 13 nM in different sources.[6]

In Silico Experimental Design: A Step-by-Step Docking Protocol

To predict the binding modes and affinities of our selected compounds, a rigorous molecular docking workflow is essential. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results. We will utilize AutoDock Vina, a widely used and validated open-source docking program.

Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB: 7OPS for Haspin, 3PP0 for HER2) Ligand 2. Ligand Preparation (SMILES to 3D SDF) Grid 3. Grid Box Generation (Define Binding Site) Ligand->Grid Dock 4. Molecular Docking (AutoDock Vina) Grid->Dock Results 5. Pose & Score Analysis (Binding Energy & Interactions) Dock->Results Validation 6. Validation (Redocking of Co-crystallized Ligand) Results->Validation

Caption: A streamlined workflow for the comparative molecular docking study.

Detailed Protocol

1. Protein Preparation:

  • Source: Obtain the crystal structures of Haspin (PDB ID: 7OPS) and HER2 (PDB ID: 3PP0) from the RCSB Protein Data Bank. The choice of these structures is based on their good resolution and the presence of a co-crystallized inhibitor, which is crucial for validating the docking protocol.

  • Procedure:

    • Remove water molecules and any non-essential co-factors from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina. This can be accomplished using tools like AutoDockTools or UCSF Chimera.[7][8]

2. Ligand Preparation:

  • Source: Obtain the 2D structures (e.g., SMILES format) of the representative isoquinoline derivatives and the alternative inhibitors from chemical databases like PubChem.

  • Procedure:

    • Convert the 2D structures to 3D conformations.

    • Assign appropriate protonation states at physiological pH (7.4).

    • Minimize the energy of the 3D structures using a suitable force field (e.g., MMFF94).

    • Save the prepared ligands in the PDBQT format.

3. Grid Box Generation:

  • Rationale: The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for favorable ligand conformations.

  • Procedure:

    • Identify the active site of the kinase, typically the ATP-binding pocket. For our selected PDB structures, the location of the co-crystallized ligand will define the center of the grid box.

    • Set the dimensions of the grid box to encompass the entire binding pocket, with a buffer of approximately 4-6 Å in each dimension to allow for ligand flexibility.

4. Molecular Docking with AutoDock Vina:

  • Algorithm: AutoDock Vina employs a Lamarckian genetic algorithm for global and local optimization of ligand conformations.[9]

  • Execution:

    • Use the command-line interface of AutoDock Vina to perform the docking calculations.

    • Specify the prepared protein and ligand files, the grid box parameters, and the desired number of output binding modes (e.g., 10).

    • The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a value of at least 8 for reliable results.

5. Pose and Score Analysis:

  • Binding Energy: AutoDock Vina provides a binding affinity score in kcal/mol for each predicted binding pose. A more negative score indicates a more favorable binding interaction.

  • Interaction Analysis: Visualize the top-ranked docking poses using molecular visualization software like PyMOL or Discovery Studio. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.

6. Validation of the Docking Protocol:

  • Rationale: To ensure the reliability of the docking protocol, it is essential to perform a redocking experiment.

  • Procedure:

    • Extract the co-crystallized ligand from the original PDB file.

    • Dock this ligand back into the prepared protein structure using the same protocol as for the other ligands.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

The PI3K/Akt/mTOR Signaling Pathway: A Downstream Target of HER2

The therapeutic relevance of inhibiting HER2 is underscored by its role in activating critical downstream signaling pathways that drive cancer progression. One of the most important of these is the PI3K/Akt/mTOR pathway.[1][10][11][12][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK HER2 PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription

Caption: Simplified PI3K/Akt/mTOR signaling pathway initiated by HER2 activation.

Inhibition of HER2 by compounds like the 4-Pyridin-2-yl-isoquinoline derivatives is expected to block the activation of this pathway, thereby leading to a reduction in cell proliferation and survival.

Expected Outcomes and Interpretation

This comparative docking study will provide valuable insights into the potential of 4-Pyridin-2-yl-isoquinoline derivatives as kinase inhibitors. The key outcomes to be analyzed are:

  • Predicted Binding Affinities: A comparison of the docking scores will provide a rank-ordering of the compounds based on their predicted affinity for the kinase active site. This will allow for a direct comparison with the established inhibitors.

  • Binding Mode Analysis: Detailed examination of the protein-ligand interactions will reveal the key structural features responsible for binding. This information is critical for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors.

  • Correlation with Experimental Data: The predicted binding affinities will be correlated with the experimental IC50 values. A strong correlation will further validate the in silico model and increase confidence in its predictive power for novel compounds.

By systematically applying this integrated computational and data-driven approach, researchers can accelerate the discovery and development of novel and effective kinase inhibitors based on the promising 4-Pyridin-2-yl-isoquinoline scaffold.

References

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 4-Pyridin-2-yl-isoquinoline

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9] 4-Pyridin-2-yl-isoquinoline (often abbreviated as piq or 2-piq ) is a bidentate nitrogen-containing heterocyclic ligand.[1] It is critical in organometallic ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

4-Pyridin-2-yl-isoquinoline (often abbreviated as piq or 2-piq ) is a bidentate nitrogen-containing heterocyclic ligand.[1] It is critical in organometallic chemistry, specifically in the synthesis of cyclometalated iridium complexes (e.g., Ir(piq)₃) for high-efficiency red phosphorescent Organic Light-Emitting Diodes (OLEDs).[1]

While this compound is not classified as P-listed (acutely toxic) under US EPA RCRA regulations, its structural moieties (pyridine and isoquinoline) dictate a strict hazardous waste protocol.[1] Improper disposal can lead to the formation of toxic nitrogen oxides (NOx) during uncontrolled combustion and environmental leaching of nitrogenous heterocycles.[1]

This guide provides a self-validating workflow to ensure 100% compliance and safety during the handling and disposal of this ligand and its metal complexes.

Hazard Identification & Safety Profile

Before initiating disposal, the researcher must validate the material's state.[1] The hazard profile below synthesizes data from structural analogs (Isoquinoline CAS: 119-65-3 and Pyridine derivatives).[1]

ParameterClassificationOperational Implication
Physical State Solid (Crystalline powder)Dust inhalation risk during weighing/transfer.[1]
GHS Toxicity Acute Tox. 4 (Oral) Harmful if swallowed.[1] Do not dispose of in trash.
Irritation Skin/Eye Irrit. 2/2A Contact causes inflammation.[1] Double-gloving recommended.
Reactivity Stable, but incompatible with strong oxidizers.[1]CRITICAL: Do not mix with nitric acid waste streams.[1]
Combustion Generates NOx, CO, CO₂Must be incinerated in a facility with scrubbers.[1]

Pre-Disposal Segregation Protocol

The most common compliance failure in research labs is cross-contamination .[1] You must categorize the waste into one of two streams before disposal.

Stream A: Unreacted Ligand (Organic Only)[1]
  • Source: Expired shelf stock, spilled solids, or excess ligand from stoichiometry optimization.[1]

  • Characteristic: Contains C, H, N only.[1] No heavy metals.[1]

  • Disposal Path: High-BTU Incineration (Organic Waste).[1]

Stream B: Metal-Complexed Waste (Reaction Mixtures)[1]
  • Source: Mother liquors, filtrates, or crude reaction products (e.g., from IrCl₃[1] · xH₂O reactions).[1][2]

  • Characteristic: Contains 4-Pyridin-2-yl-isoquinoline AND transition metals (Iridium, Platinum, etc.).[1]

  • Disposal Path: Heavy Metal Waste Stream (requires different incineration protocols to recover/sequester metals).[1]

Expert Insight: Never pour Stream B into general organic solvent waste.[1] Doing so contaminates the entire solvent drum with heavy metals, potentially triggering costly "mixed waste" surcharges from your disposal vendor.[1]

Step-by-Step Disposal Workflows

Scenario 1: Solid Waste (Stream A - Pure Ligand)[1]
  • Containment: Transfer the solid 4-Pyridin-2-yl-isoquinoline into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag inside a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "4-Pyridin-2-yl-isoquinoline (Solid)"[1]

    • Hazards: Toxic, Irritant.[1][3]

  • Manifesting: Designate for "Incineration - Non-Halogenated Organic."

Scenario 2: Liquid Waste (Stream A - Dissolved Ligand)[1]

Context: Ligand dissolved in solvents like Dichloromethane (DCM) or Toluene during column chromatography.[1]

  • Solvent Check: Identify the primary solvent.[1]

    • If DCM/Chloroform : Use Halogenated Waste carboy.[1]

    • If Toluene/Hexane/Ethanol : Use Non-Halogenated Waste carboy.[1]

  • Concentration: If the ligand concentration is >5%, consider rotary evaporation to solid state (Scenario 1) to reduce liquid waste volume.[1]

  • Compatibility Check: Ensure the waste container does not contain strong oxidizing acids (Nitric/Perchloric) to prevent exothermic nitration of the pyridine ring.[1]

Scenario 3: Metal-Contaminated Waste (Stream B)[1]
  • Collection: Collect all mother liquors and washings from the metal complexation reaction.[1]

  • Precipitation (Optional but Recommended): If the volume is large, treat with a sulfide precipitating agent to crash out metal solids, filtering them separately.[1]

  • Labeling:

    • Chemical Name: "Waste Solvent (Toluene/Ethanol) with Iridium/Isoquinoline complexes."[1]

    • Hazards: Flammable, Toxic, Heavy Metal (Ir).[1]

  • Disposal: Route to "Heavy Metal Organic Waste" stream.

Decision Logic Diagram

The following diagram illustrates the critical decision nodes for disposing of 4-Pyridin-2-yl-isoquinoline to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: 4-Pyridin-2-yl-isoquinoline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid MetalCheck Is Heavy Metal (Ir/Pt) Present? Solid->MetalCheck Liquid->MetalCheck StreamA_Solid Stream A: Double Bag in HDPE Jar MetalCheck->StreamA_Solid No (Ligand Only) StreamB_Solid Stream B: Solid Heavy Metal Waste MetalCheck->StreamB_Solid Yes (Complex) SolventCheck Identify Solvent Base MetalCheck->SolventCheck No (Ligand Only) MetalRecovery Final Disposal: Metal Recovery/Sequester MetalCheck->MetalRecovery Yes (Liquid Complex) Incineration Final Disposal: High-Temp Incineration StreamA_Solid->Incineration StreamB_Solid->MetalRecovery Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., Toluene) SolventCheck->NonHalo Halo->Incineration NonHalo->Incineration

Caption: Decision matrix for segregating 4-Pyridin-2-yl-isoquinoline waste based on physical state and metal contamination.

Emergency Spill Procedures

In the event of a spill outside of a fume hood, execute this self-validating cleanup protocol:

  • Isolate: Evacuate the immediate area (10 ft radius). Mark the zone.

  • Protect: Don PPE: Nitrile gloves (double layer), lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.[1] Scoop into a waste bag.

    • Liquid Spill: Encircle with vermiculite or absorbent pads.[1] Do not use sawdust (fire hazard if oxidizers are present).[1]

  • Decontaminate: Scrub the surface with a soap and water solution.[1]

    • Validation: Use a UV lamp (365 nm).[1] Many isoquinoline derivatives are fluorescent.[1] If the surface glows, repeat the cleaning.[1]

  • Dispose: All cleanup materials (gloves, pads, towels) must be treated as Hazardous Solid Waste (Stream A).[1]

Regulatory & Compliance Notes

  • RCRA Status (USA): While not explicitly P-listed, this compound is a Characteristic Hazardous Waste if it exhibits toxicity or is dissolved in ignitable solvents (D001).[1]

  • Waste Codes:

    • If in Acetone/Alcohol: D001 (Ignitable).[1]

    • If in Pyridine-rich mother liquor: D038 (Pyridine) may apply if free pyridine is used in synthesis.[1]

    • General: Lab Pack for incineration.

References

  • National Center for Biotechnology Information. (n.d.).[1] Isoquinoline (CID 8405) - Safety and Hazards. PubChem.[1][4][5] Retrieved October 26, 2023, from [Link][1]

  • US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Isoquinoline. ECHA.europa.eu.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Pyridin-2-yl-isoquinoline

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling and disposal of 4-Pyridin-2-yl-isoquinoline. As a novel compound, specific safety data may be limite...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling and disposal of 4-Pyridin-2-yl-isoquinoline. As a novel compound, specific safety data may be limited. Therefore, this guidance is built upon a conservative risk assessment, synthesizing data from its core structural analogs: pyridine and isoquinoline. This approach ensures a high margin of safety for all laboratory personnel.

Foundational Hazard Assessment: A Synthesis of Evidence

The operational cornerstone of any safety protocol is a thorough understanding of the potential hazards. Lacking a dedicated Safety Data Sheet (SDS) for 4-Pyridin-2-yl-isoquinoline, we must infer its hazard profile from its constituent moieties. Isoquinoline is classified as toxic or fatal upon skin contact, a skin and eye irritant, and a potential carcinogen.[1][2][3] Pyridine is a flammable liquid, harmful if swallowed, inhaled, or in contact with skin, and may cause damage to the liver and kidneys.[4][5][6][7]

Based on this data, we will operate under the assumption that 4-Pyridin-2-yl-isoquinoline presents a combination of these risks.

Inferred Hazard Classification Basis from Structural Analogs GHS Hazard Statement Code
Acute Toxicity, Dermal (Category 2/3)Isoquinoline is fatal/toxic in contact with skin.[1][2][3]H310/H311
Acute Toxicity, Oral (Category 4)Pyridine and Isoquinoline are harmful if swallowed.[1][3][4]H302
Skin Corrosion/Irritation (Category 2)Pyridine and Isoquinoline cause skin irritation.[1][3][4][8]H315
Serious Eye Damage/Irritation (Category 2)Pyridine and Isoquinoline cause serious eye irritation.[1][3][4][8]H319
Carcinogenicity (Suspected)Isoquinoline may cause cancer.[2]H350
Specific Target Organ ToxicityPyridine may cause damage to the liver and kidneys.[5][6]H373

The First Line of Defense: Engineering and Environmental Controls

Personal protective equipment is the final barrier between a researcher and a chemical hazard; it should never be the only one. The primary method for exposure control is the implementation of robust engineering and environmental systems.

  • Chemical Fume Hood: All handling of 4-Pyridin-2-yl-isoquinoline, from weighing solids to preparing solutions and running reactions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[6] This is non-negotiable.

  • Emergency Facilities: An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the work area.[6][8] All personnel must be trained on their location and operation.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the diverse risks associated with 4-Pyridin-2-yl-isoquinoline.

Eye and Face Protection

Direct contact with pyridine or isoquinoline analogs can cause serious eye irritation or damage.[1][8] Therefore, a dual-layer of protection is mandatory.

  • Chemical Splash Goggles: Must be worn at all times. These provide a seal around the eyes, protecting against splashes and vapors.

  • Face Shield: A full-face shield must be worn over the chemical splash goggles. This provides a secondary, broader barrier protecting the entire face from splashes during transfers or other high-risk procedures.

Skin and Body Protection

Given the high dermal toxicity of isoquinoline, full body protection is critical to prevent accidental skin contact.[1][2]

  • Disposable Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is required.[9] The gown must close in the back to eliminate gaps. Gowns should be changed every two to three hours or immediately upon known contamination.[10]

Hand Protection: The Critical Barrier

Hand protection is arguably the most critical component of the PPE ensemble. Due to the severe dermal toxicity, a single glove layer is insufficient. The practice of double-gloving is mandated for handling hazardous compounds.[9]

  • Inner Glove: A powder-free nitrile examination glove. This layer provides a baseline of protection.

  • Outer Glove: A glove rated for pyridine and other heterocyclic compounds, such as butyl rubber.[6][7] This outer glove should have a long cuff that extends over the knit cuff of the lab gown, creating a secure seal.[9][11]

  • Glove Change Protocol: Gloves must be changed every 30-60 minutes or immediately if they are torn, punctured, or known to be contaminated.[10][11]

Respiratory Protection

Inhalation of pyridine-like compounds can cause irritation and systemic toxicity.[5]

  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is not typically required.

  • High-Risk Scenarios: For procedures where aerosols or dust could be generated outside of a fume hood (e.g., weighing large quantities of solid, cleaning up a spill), a respirator is mandatory. An N95 respirator is the minimum requirement, providing protection against particulates.[10][12]

PPE Summary by Task
Task Eye/Face Protection Gown Gloves Respiratory Protection
Weighing Solid Goggles + Face ShieldDisposable GownDouble-Gloved (Nitrile inner, Butyl Rubber outer)N95 Respirator (if outside containment)
Solution Preparation Goggles + Face ShieldDisposable GownDouble-Gloved (Nitrile inner, Butyl Rubber outer)Not required in fume hood
Reaction Workup/Transfer Goggles + Face ShieldDisposable GownDouble-Gloved (Nitrile inner, Butyl Rubber outer)Not required in fume hood
Spill Cleanup Goggles + Face ShieldDisposable GownDouble-Gloved (Nitrile inner, Butyl Rubber outer)N95 Respirator or higher

Procedural Guidance: Safe Operational and Disposal Plans

A self-validating safety system relies on consistent, repeatable procedures. The following workflows must be adopted for all work involving 4-Pyridin-2-yl-isoquinoline.

Safe Handling Workflow

This workflow ensures that all safety checks and procedures are followed in the correct sequence, minimizing the risk of exposure at every stage.

cluster_prep Preparation Phase cluster_ppe Donning PPE cluster_handling Chemical Handling Phase (in Fume Hood) cluster_decon Decontamination & Doffing A Verify Fume Hood Certification is Current B Confirm Eyewash/Shower is Unobstructed A->B C Assemble All Necessary Chemicals & Equipment B->C D Don Inner Nitrile Gloves C->D Enter Lab Area E Don Disposable Gown D->E F Don Outer Butyl Rubber Gloves (over gown cuffs) E->F G Don Goggles & Face Shield F->G H Perform All Chemical Manipulations G->H Begin Work I Decontaminate Exterior of Waste Containers H->I Work Complete J Remove Outer Gloves (Dispose as Hazardous Waste) I->J K Remove Face Shield & Goggles J->K L Remove Gown (Dispose as Hazardous Waste) K->L M Remove Inner Gloves (Dispose as Hazardous Waste) L->M N Wash Hands Thoroughly M->N

Caption: Sequential workflow for safely handling 4-Pyridin-2-yl-isoquinoline.

Spill Management Protocol
  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleanup, don the full PPE ensemble as described for "Spill Cleanup" in the table above.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[4] For solid spills, gently cover with a damp paper towel to prevent dust generation.[8]

  • Cleanup: Carefully sweep or shovel the contained material into a designated, labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Decontamination and Disposal Plan

Proper disposal is critical to prevent environmental contamination and downstream exposure. All waste generated from handling 4-Pyridin-2-yl-isoquinoline is considered hazardous.

cluster_waste Waste Segregation & Containment cluster_decon Equipment Decontamination cluster_disposal Final Disposal Start Waste Generation Point (End of Experiment) Solid Solid Waste (Contaminated solids, absorbents) -> Labeled, Sealed Container Start->Solid Liquid Liquid Waste (Reaction mixtures, solvents) -> Labeled, Sealed Container Start->Liquid PPE Contaminated PPE (Gloves, Gown) -> Labeled, Sealed Bag/Container Start->PPE Glassware Rinse Glassware with Appropriate Solvent (in hood) Start->Glassware Collection Transfer Sealed Containers to Central Hazardous Waste Accumulation Area Solid->Collection Liquid->Collection PPE->Collection Rinsate Collect Rinsate as Liquid Hazardous Waste Glassware->Rinsate Wash Wash Glassware with Soap and Water Glassware->Wash Rinsate->Liquid Manifest Complete Chemical Waste Collection Request Form Collection->Manifest

Caption: Waste segregation and decontamination workflow.

Disposal Plan Steps:

  • Segregation at Source: Separate waste into solid, liquid, and contaminated PPE streams.

  • Containment: All waste must be collected in compatible, sealable, and clearly labeled containers indicating "Hazardous Waste" and the chemical contents.[6]

  • Decontamination: All non-disposable equipment, such as glassware, must be decontaminated. Rinse with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste. Then, wash thoroughly with soap and water.

  • Collection: Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[6]

  • Final Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[1][8]

Conclusion: Fostering a Proactive Safety Culture

Handling novel chemical entities like 4-Pyridin-2-yl-isoquinoline demands a cautious and proactive approach to safety. By treating this compound with the high degree of respect dictated by its structural analogs, we prioritize the well-being of all laboratory personnel. Adherence to the engineering controls, PPE protocols, and procedural workflows outlined in this guide is not merely a recommendation—it is a requirement for safe and responsible research.

References

  • Carl ROTH. (Safety Data Sheet: Pyridine). Available at: [Link]

  • New Jersey Department of Health. (Hazard Summary: Pyridine). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE)). Available at: [Link]

  • University of Washington. (Standard Operating Procedure for: Pyridine). Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (Personal Protective Equipment for Use in Handling Hazardous Drugs). Available at: [Link]

  • Wikipedia. (GHS hazard statements). Available at: [Link]

  • Penta. (Safety Data Sheet: Pyridine). Available at: [Link]

  • New Jersey Department of Health. (Hazardous Substance Fact Sheet: Quinoline). Available at: [Link]

  • Safe Work Australia. (GHS Hazardous Chemical Information List). Available at: [Link]

  • Provista. (8 Types of PPE to Wear When Compounding Hazardous Drugs). Available at: [Link]

  • GERPAC. (Personal protective equipment for preparing toxic drugs). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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